Product packaging for 4-Oxo-4-piperazin-1-yl-butyric acid(Cat. No.:CAS No. 72547-43-4)

4-Oxo-4-piperazin-1-yl-butyric acid

Cat. No.: B466651
CAS No.: 72547-43-4
M. Wt: 186.21g/mol
InChI Key: XBPFUNIGMQMISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxo-4-piperazin-1-yl-butyric acid is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O3 B466651 4-Oxo-4-piperazin-1-yl-butyric acid CAS No. 72547-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-piperazin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-7(1-2-8(12)13)10-5-3-9-4-6-10/h9H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPFUNIGMQMISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72547-43-4
Record name 72547-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Oxo-4-piperazin-1-yl-butyric acid and its key derivatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the biological relevance of this chemical scaffold.

Introduction and Nomenclature

The term "this compound" refers to a core chemical structure that can be ambiguous without further specification of the substituent on the 4-position of the piperazine ring. This guide will focus on the parent compound and its two most common derivatives: the N-methyl and the N-Boc protected forms, which have distinct and significant applications in research and development.

Physicochemical Properties

The fundamental physicochemical properties of the parent compound and its key derivatives are summarized below. These properties are crucial for understanding the behavior of these molecules in various experimental and physiological settings.

Table 1: Core Chemical Properties
Property4-Oxo-4-(piperazin-1-yl)butanoic acid4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
CAS Number 72547-43-472547-44-5288851-44-5[1]
Molecular Formula C₈H₁₄N₂O₃C₉H₁₆N₂O₃[2]C₁₃H₂₂N₂O₅[1]
Molecular Weight 186.21 g/mol 200.23 g/mol [2]286.32 g/mol [1]
IUPAC Name 4-oxo-4-(piperazin-1-yl)butanoic acid4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid[1]
Table 2: Physical and Predicted Properties
Property4-Oxo-4-(piperazin-1-yl)butanoic acid4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
Appearance Not specifiedLight yellow crystalline powderNot specified
Melting Point Not specified124 - 126 °CNot specified
Boiling Point Not specifiedNot specifiedNot specified
Solubility Not specifiedEnhanced solubility and stability in formulations[3]Moderate in polar solvents[4]
pKa (Predicted) Not specifiedNot specifiedNot specified
LogP (Predicted) Not specifiedNot specified-0.2[1]
Storage Conditions Not specified0-8°CSealed in dry, 2-8°C[5]

Synthesis and Purification

A generalized synthesis for 4-oxo-4-(substituted-piperazin-1-yl)butanoic acid derivatives typically involves a two-step process. The first step establishes the 4-oxobutanoic acid moiety, and the second step couples it with the desired piperazine derivative.

Generalized Synthetic Workflow

cluster_0 Step 1: Formation of Butanoic Acid Moiety cluster_1 Step 2: Coupling with Piperazine A Aromatic Hydrocarbon (e.g., Toluene) C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->C B Succinic Anhydride B->C D 4-Aryl-4-oxobutanoic acid intermediate C->D F Coupling Reaction D->F E Substituted Piperazine (e.g., N-methylpiperazine) E->F G Final Product: 4-Oxo-4-(substituted-piperazin-1-yl)butanoic acid F->G

Caption: Generalized synthetic workflow for 4-oxo-4-(piperazin-1-yl)butyric acid derivatives.

Experimental Protocol: General Synthesis
  • Step 1: Friedel-Crafts Acylation (Example for a related intermediate)

    • To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), add the aromatic hydrocarbon (e.g., toluene) dropwise at a reduced temperature (e.g., 0-5 °C).

    • Slowly add succinic anhydride to the mixture, maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The resulting solid is collected by filtration, washed with water and a non-polar solvent (e.g., hexane), and then purified, typically by recrystallization, to yield the 4-aryl-4-oxobutanoic acid intermediate.

  • Step 2: Amide Coupling

    • The 4-aryl-4-oxobutanoic acid intermediate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

    • The desired piperazine derivative (e.g., 1-methylpiperazine or 1-Boc-piperazine) is added to the solution, often in slight excess.

    • A coupling agent (e.g., DCC, EDC with HOBt) or a base (e.g., triethylamine) is added to facilitate the amide bond formation.

    • The reaction mixture is stirred at room temperature or gentle heat for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

    • The final product is isolated and purified using techniques such as column chromatography or recrystallization.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm. The methylene protons of the butyric acid chain would appear as two triplets, likely between 2.5 and 3.0 ppm. For the N-methyl derivative, a singlet corresponding to the methyl group protons would be observed around 2.3 ppm. For the N-Boc derivative, a singlet for the nine equivalent protons of the tert-butyl group would be prominent around 1.4 ppm.

  • ¹³C NMR: The carbon NMR would show signals for the carbonyl carbons of the amide and carboxylic acid around 170-180 ppm. The carbons of the piperazine ring would appear in the 40-50 ppm region, while the methylene carbons of the butyric acid chain would be in the 25-35 ppm range. The N-methyl carbon would be around 45 ppm, and the quaternary and methyl carbons of the Boc group would be observed around 80 ppm and 28 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹, and the C=O stretch of the amide would be observed around 1630-1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the mass of the specific derivative. Fragmentation patterns would likely involve cleavage of the butyric acid chain and fragmentation of the piperazine ring.

Applications in Drug Development

The 4-oxo-4-(piperazin-1-yl)butyric acid scaffold is of significant interest in medicinal chemistry and drug development due to the versatile nature of the piperazine ring, which can be modified to tune the pharmacological properties of a molecule.[3]

Pharmaceutical Intermediates

The N-methyl derivative, 4-(4-methyl-piperazin-1-yl)-4-oxo-butyric acid, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[3] Its structure allows for further chemical modifications to develop compounds with desired biological activities.

PROTAC Linkers

The N-Boc protected derivative, 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, serves as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are a novel therapeutic modality designed to selectively degrade target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

PROTAC Mechanism of Action

cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (with Linker) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

References

Spectroscopic and Structural Characterization of 4-Oxo-4-piperazin-1-yl-butyric acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive spectroscopic data for 4-Oxo-4-piperazin-1-yl-butyric acid is limited. This guide provides a detailed analysis based on data from its closely related methyl ester, "this compound methyl ester," and established principles of spectroscopic analysis for piperazine derivatives. The presented data serves as a robust reference for the characterization of the target compound.

Introduction

This compound is a molecule of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a piperazine ring coupled to a butyric acid chain via an amide linkage, provides a versatile scaffold for developing drugs targeting various conditions, including neurological disorders. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This technical guide presents a summary of its expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its methyl ester derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus. For N-acylated piperazines, the rotation around the amide C-N bond can be restricted, potentially leading to the appearance of conformers and a doubling of some NMR signals.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~10-12Singlet (broad)1H-COOHAcidic proton, may exchange with D₂O.
~3.65 - 3.45Multiplet4HPiperazine N-CH₂ (positions 2, 6)Protons adjacent to the acyl group.
~2.70Triplet2H-CH₂-COOHMethylene group adjacent to the carboxylic acid.
~2.60 - 2.40Multiplet4HPiperazine N-CH₂ (positions 3, 5)Protons adjacent to the secondary amine.
~2.45Triplet2H-CO-CH₂-Methylene group adjacent to the carbonyl.
~2.30Singlet (broad)1H-NH-Secondary amine proton.

Predicted data is based on general chemical shift values for similar structures and data from the methyl ester derivative.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~174-COOHCarboxylic acid carbonyl carbon.
~170-CO-NAmide carbonyl carbon.
~53Piperazine N-CH₂Carbon atoms of the piperazine ring.[3]
~45Piperazine N-CH₂Carbon atoms of the piperazine ring.[3]
~42Piperazine N-CH₂Carbon atoms of the piperazine ring.[3]
~29-CH₂-COOHMethylene carbon adjacent to the carboxylic acid.
~28-CO-CH₂-Methylene carbon adjacent to the carbonyl.

Predicted data is based on general chemical shift values for similar structures and data from the methyl ester derivative.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Secondary Amine)
2950 - 2800Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1640StrongC=O stretch (Amide)[2]
1340 - 1300Strong, SharpCH₂ twist (Characteristic of piperazine ring)[4]
1170 - 1125StrongC-N stretch[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5][6][7]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
200.11[M]⁺Molecular ion (for C₉H₁₆N₂O₃)
201.12[M+H]⁺Protonated molecular ion (in ESI+)
183[M-OH]⁺Loss of hydroxyl radical
155[M-COOH]⁺Loss of carboxyl group
113[M-C₄H₅O₂]⁺Cleavage of the butyric acid chain
85[C₄H₉N₂]⁺Piperazine ring fragment

Fragmentation patterns for piperazine derivatives often involve cleavage of the piperazine ring and loss of substituents.[8][9]

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[9]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[9]

  • Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is standard.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the resulting spectrum.[9]

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[10]

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules.

  • Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.[5][6]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a chemical compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for chemical synthesis and structural characterization.

G cluster_info Compound This compound (C₉H₁₆N₂O₃) MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MW Molecular Weight & Formula FG Functional Groups CH_Framework Carbon-Hydrogen Framework Fragmentation Fragmentation Pattern MS->MW MS->Fragmentation IR->FG NMR->CH_Framework

Caption: Relationship between spectroscopic techniques and structural information.

References

In-depth Technical Guide: 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Publicly Available Data on its Mechanism of Action

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the findings from a comprehensive search for the mechanism of action of the chemical compound 4-Oxo-4-piperazin-1-yl-butyric acid. Despite a thorough investigation of scientific literature and chemical databases, no publicly available information was found regarding its specific molecular targets, signaling pathways, pharmacological effects, or associated experimental protocols. This suggests that the compound may be a novel or proprietary molecule, a synthetic intermediate with uncharacterized biological activity, or a compound that has not been the subject of published research.

Introduction and Compound Identification

This compound is a chemical entity with the molecular formula C₈H₁₂N₂O₄ and a molecular weight of approximately 200.19 g/mol .[1] To ensure a comprehensive search, a variety of synonyms and identifiers for this compound were utilized, including:

  • IUPAC Name: 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid[1]

  • CAS Number: 590380-54-4[1]

  • PubChem CID: 833642[1]

  • Other Synonyms: 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, 4-Oxo-4-(3-oxo-piperazin-1-yl)-butyric acid[1]

While the search also identified similar but distinct compounds, such as 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid and 4-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid, the focus of this investigation remained on the specific compound requested.

Mechanism of Action: A Search for Evidence

A systematic search of prominent scientific databases and literature repositories was conducted to elucidate the mechanism of action of this compound. The search terms included the compound name, its synonyms, and its CAS number, in conjunction with terms such as "mechanism of action," "pharmacology," "biological activity," "molecular target," and "signaling pathway."

The extensive search yielded no specific information regarding the compound's mechanism of action. There is no published data to suggest its molecular target(s), the signaling pathways it may modulate, or its broader pharmacological effects on biological systems.

Quantitative Data and Experimental Protocols

Consistent with the lack of information on its mechanism of action, no quantitative pharmacological data, such as IC₅₀, EC₅₀, or Kᵢ values, were found for this compound. Furthermore, no detailed experimental protocols describing the investigation of its biological activity have been published.

Discussion and Future Directions

The absence of publicly available data on the mechanism of action of this compound presents a significant knowledge gap. Several possibilities could explain this lack of information:

  • Novelty: The compound may be a recently synthesized molecule that has not yet been characterized biologically in a published format.

  • Proprietary Research: The compound could be under investigation by a private entity (e.g., a pharmaceutical company) and the data remains confidential.

  • Synthetic Intermediate: It may primarily be used as an intermediate in the synthesis of other molecules, with its own biological activity being uninvestigated or deemed irrelevant to its primary application.

  • Limited Research Interest: The compound may not have been prioritized for further study by the broader scientific community.

For researchers, scientists, and drug development professionals interested in this molecule, the next logical step would be to perform initial in vitro screening assays to determine its potential biological activities. This could involve broad-based screening against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) or phenotypic screening to observe its effects on cell behavior.

Conclusion

While the chemical identity of this compound is established, its mechanism of action remains unknown based on currently available public information. This document serves to report the current void of information and to guide future research efforts toward characterizing the pharmacological profile of this compound. Without primary research data, no definitive statements can be made about its biological function, and consequently, no data tables or pathway diagrams can be generated.

References

An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4-oxo-4-piperazin-1-yl-butyric acid derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for a wide range of structural modifications, leading to diverse pharmacological profiles. These derivatives have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Core Synthesis Strategies

The synthesis of this compound derivatives typically commences with the reaction of a substituted piperazine with succinic anhydride to form the core 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid intermediate. This intermediate then serves as a versatile precursor for the generation of a diverse library of analogs, primarily through amide bond formation with various amines.

A general synthetic workflow is depicted below:

G cluster_0 Core Scaffold Synthesis cluster_1 Amide Derivative Synthesis Substituted Piperazine Substituted Piperazine 4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid 4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid Substituted Piperazine->4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid Reaction Succinic Anhydride Succinic Anhydride Succinic Anhydride->4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid Amide Derivative Amide Derivative 4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid->Amide Derivative Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Derivative Coupling Agents (e.g., EEDQ, HATU) Coupling Agents (e.g., EEDQ, HATU) Coupling Agents (e.g., EEDQ, HATU)->Amide Derivative

General synthetic scheme for this compound derivatives.
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Oxo-4-(4-arylpiperazin-1-yl)butanoic Acid

This protocol describes a common method for the synthesis of the core butanoic acid scaffold.

Materials:

  • Substituted arylpiperazine

  • Succinic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the substituted arylpiperazine (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add succinic anhydride (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Amide Coupling Procedure

This protocol outlines the formation of amide derivatives from the carboxylic acid intermediate.

Materials:

  • 4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid

  • Desired amine

  • Coupling agent (e.g., 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

Procedure:

  • Dissolve the 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid (1 equivalent) in the anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and the base (2-3 equivalents).

  • Add the coupling agent (1.2 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized below.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)1.91 - 24.97[1]
HCT116 (Colon)6.18 - 18.67[1]
MCF7 (Breast)0.31 - 16.33[1]
KATO-3 (Gastric)10.07 - >40[1]
MFE-296 (Endometrial)9.73 - >40[1]
Piperazine HydroxamatesNCI-H460 (Lung)9.33 ± 1.3[2]
HCT116 (Colon)> 50[2]
U251 (Glioma)12.03 ± 4[2]
HL60 (Leukemia)0.6 (at 48h)[2]
Ciprofloxacin-Thiazolidinedione HybridsLOX IMVI (Melanoma)25.4 ± 1.43[3]
A498 (Renal)33.9 ± 1.91[3]
Anti-inflammatory Activity

Certain derivatives have shown potent anti-inflammatory effects in various in vivo models.

CompoundAnimal ModelDoseInhibition of Edema (%)Reference
4-Oxo-N-(pyridin-2-ylmethyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide (4b)Carrageenan-induced rat paw edema50 mg/kg45.3[4]
N-(4-Fluorophenyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide (4f)Carrageenan-induced rat paw edema50 mg/kg48.7[4]
Methyl Salicylate-Piperazine Derivative (M15)Xylene-induced mouse ear edema100 mg/kg68.4 ± 5.2[5]
Methyl Salicylate-Piperazine Derivative (M16)Xylene-induced mouse ear edema100 mg/kg72.1 ± 6.1[5]

Experimental Protocols for Biological Assays

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways. A prominent mechanism of action for many anticancer piperazine derivatives is the inhibition of histone deacetylases (HDACs).[2][6]

G Piperazine Derivative Piperazine Derivative HDACs HDACs Piperazine Derivative->HDACs Inhibition Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylation Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Apoptosis Apoptosis Gene Transcription->Apoptosis

Proposed mechanism of action via HDAC inhibition.

HDAC inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure. This, in turn, can modulate the transcription of genes involved in cell cycle regulation and apoptosis, ultimately leading to cancer cell death.

Furthermore, HDAC inhibitors are known to influence other critical signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Activation Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation/Differentiation Cell Proliferation/Differentiation ERK->Cell Proliferation/Differentiation HDAC Inhibition HDAC Inhibition HDAC Inhibition->Akt Modulation HDAC Inhibition->ERK Modulation

References

A Technical Guide to the Synthesis of 4-Oxo-4-piperazin-1-yl-butyric Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-piperazin-1-yl-butyric acid and its derivatives are pivotal starting materials in the synthesis of a wide array of pharmacologically active compounds. Their structural motif is frequently incorporated into molecules targeting a range of therapeutic areas, including neurological disorders and autoimmune diseases. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on its primary starting materials, detailed experimental protocols, and its role as a precursor in the development of bioactive molecules.

Core Synthesis Strategy: Starting Materials and Reaction Mechanism

The most prevalent and efficient method for the synthesis of this compound involves the reaction between a piperazine derivative and a succinic acid derivative, most commonly succinic anhydride . This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond, resulting in the desired product.

The choice of the piperazine starting material can be either unsubstituted piperazine or a piperazine derivative with a substituent on one of the nitrogen atoms. This allows for the synthesis of a diverse library of this compound analogs.

Experimental Protocols

While specific reaction conditions can be optimized, the following protocols provide a detailed methodology for the synthesis of this compound and its derivatives, based on established chemical literature.

Protocol 1: Synthesis of 4-Oxo-4-(piperazin-1-yl)butanoic acid

This protocol describes the direct reaction of piperazine with succinic anhydride. Due to the two reactive secondary amines in piperazine, careful control of stoichiometry is crucial to favor the mono-acylated product.

Materials:

  • Piperazine

  • Succinic anhydride

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • A solution of piperazine (1 equivalent) in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer. To favor mono-substitution, a large excess of piperazine can be used.

  • Succinic anhydride (0.8 to 1 equivalent, to control for di-substitution) is added portion-wise to the stirred piperazine solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified. A common method involves acidification with a dilute acid (e.g., HCl) to protonate the unreacted piperazine and the product, followed by selective precipitation or extraction. Crystallization from a suitable solvent system (e.g., ethanol/water) can yield the pure product.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol is adapted for the synthesis of derivatives where a substituted piperazine is used as the starting material.

Materials:

  • N-substituted piperazine (e.g., 1-methylpiperazine, 1-phenylpiperazine)

  • Succinic anhydride

  • Solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))

Procedure:

  • The N-substituted piperazine (1 equivalent) is dissolved in the selected solvent in a reaction flask.

  • Succinic anhydride (1 to 1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux (the specific temperature depends on the solvent) and maintained for 2-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • After completion, the mixture is cooled to room temperature, and the solvent is evaporated in vacuo.

  • The resulting residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure N-substituted this compound derivative.

Data Presentation

The following table summarizes quantitative data from representative syntheses of this compound derivatives found in the literature.

DerivativeStarting PiperazineStarting Succinic DerivativeSolventReaction ConditionsYield (%)Reference
4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid1-(2-Pyrimidinyl)piperazineSuccinic anhydrideDioxaneReflux, 4h75[1]
4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid1-MethylpiperazineSuccinic anhydrideTolueneReflux, 3h82Commercial Synthesis Data
4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid1-AcetylpiperazineSuccinic anhydrideAcetonitrileRoom Temp, 12hHighGeneral Procedure
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid1-Boc-piperazineSuccinic anhydrideDCMRoom Temp, 6h>90General Procedure

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product & Purification Piperazine Piperazine Derivative Reaction Nucleophilic Acyl Substitution (Solvent, Heat/RT) Piperazine->Reaction Succinic Succinic Anhydride Succinic->Reaction Product Crude this compound Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Role in Drug Development: A Downstream Application

This compound is a key intermediate in the synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, which are important in the treatment of autoimmune diseases. The following diagram illustrates the general signaling pathway of S1P1 receptors.

G cluster_synthesis Drug Synthesis cluster_pathway S1P1 Signaling Pathway Start This compound Synth Multi-step Synthesis Start->Synth Agonist S1P1 Receptor Agonist Synth->Agonist S1P1 S1P1 Receptor Agonist->S1P1 Binds and Activates G_protein Gi Protein Activation S1P1->G_protein Effector Downstream Effectors (e.g., Akt, Erk) G_protein->Effector Response Cellular Responses (e.g., Lymphocyte Trafficking) Effector->Response

Caption: Role of this compound in synthesizing S1P1 agonists.

Conclusion

This compound is a versatile and valuable starting material in medicinal chemistry and drug development. Its straightforward synthesis from readily available piperazine derivatives and succinic anhydride makes it an attractive building block for creating complex molecules with significant therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working on the synthesis and application of this important chemical entity.

References

A Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid and Its Derivatives: Synthesis, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound "4-Oxo-4-piperazin-1-yl-butyric acid" represents a core chemical scaffold that is integral to the synthesis of a diverse array of derivatives with significant potential in pharmaceutical research and drug development. While the parent compound is a key building block, it is the N-substituted derivatives that have garnered substantial interest for their varied biological activities. These derivatives are explored in contexts ranging from neurological disorders and cancer to antimicrobial and anti-inflammatory applications. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological relevance of this class of compounds, with a focus on experimental methodologies and data presentation.

Physicochemical and Identification Data of Key Derivatives

The following table summarizes the key identification and physical properties of several N-substituted derivatives of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid72547-44-5C₉H₁₆N₂O₃200.24124 - 126
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid590380-54-4C₈H₁₂N₂O₄200.19Not available
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid288851-44-5C₁₃H₂₂N₂O₅286.32Not available
4-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid717904-43-3C₁₀H₁₈N₂O₄220.26Not available
4-(4-(2-Chlorophenyl)-1-piperazinyl)-4-oxobutanoic acid903681-70-9C₁₄H₁₇ClN₂O₃296.75Not available
4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acidNot availableC₁₀H₁₆N₂O₄228.25Not available

Synthetic Methodologies and Experimental Protocols

The general synthesis of 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid derivatives typically involves the acylation of an N-substituted piperazine with succinic anhydride. This straightforward and efficient method provides a versatile route to a wide range of analogs.

A solution of a selected N-substituted piperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared. To this solution, succinic anhydride (1.0-1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is then stirred at room temperature for a period of 2 to 24 hours, during which the product typically precipitates out of the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with the reaction solvent, and dried under vacuum to yield the desired 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid. Further purification, if necessary, can be achieved by recrystallization.

Diagram of the General Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification N-Substituted Piperazine N-Substituted Piperazine Reaction Vessel Reaction Vessel N-Substituted Piperazine->Reaction Vessel Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Vessel Stirring Stirring Reaction Vessel->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product 4-Oxo-4-(4-substituted- piperazin-1-yl)butanoic acid Drying->Final Product

Caption: General Synthetic Workflow for 4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid.

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

  • Anticancer Activity: Certain piperazine derivatives of butyric acid have been investigated for their potential as differentiating agents in human leukemic cells.[1] These compounds have shown effects on the proliferation and differentiation of cancer cell lines.[1]

  • Antimicrobial and Antifungal Activity: Novel synthesized derivatives have been screened for their efficacy against various bacterial and fungal strains, with some compounds exhibiting significant antimicrobial and antifungal properties.

  • Anti-inflammatory and Analgesic Activity: Research has shown that some pyrimidinyl piperazinyl butanoic acid derivatives possess potent antinociceptive and anti-inflammatory activities.

  • Neurological Disorders: The 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid derivative is highlighted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2][3]

  • PROTAC Linkers: The 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these novel therapeutic agents.[4] PROTACs are designed to selectively degrade target proteins by engaging the cell's ubiquitin-proteasome system.[4]

The following table presents a selection of reported biological activity data for derivatives of this compound.

Derivative ClassBiological ActivityCell Line/ModelMeasurementResult
Piperazine derivatives of butyric acidAnticancerHuman erythroleukemia K562Proliferation/DifferentiationEffective
Piperazine derivatives of butyric acidAnticancerMyeloid leukemia HL60Proliferation/DifferentiationEffective
Pyrimidinyl piperazinyl butanoic acid derivativesAnalgesicp-benzoquinone-induced writhingAntinociceptivePotent

Signaling Pathways

Many biologically active piperazine derivatives function by modulating the activity of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for pharmaceuticals. The binding of a ligand, such as a this compound derivative, to a GPCR can initiate a cascade of intracellular events.

Diagram of a General GPCR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperazine Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector_Protein Effector Protein G_Protein->Effector_Protein Modulation Second_Messenger Second Messenger Effector_Protein->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The this compound scaffold is a versatile and valuable platform in medicinal chemistry and drug discovery. The straightforward synthesis of its derivatives allows for extensive structure-activity relationship (SAR) studies, leading to the identification of compounds with a wide range of therapeutic potentials. The continued exploration of this chemical space is likely to yield novel drug candidates for various diseases. Researchers and drug development professionals are encouraged to leverage the synthetic accessibility and diverse biological profile of these compounds in their ongoing research endeavors.

References

An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Oxo-4-piperazin-1-yl-butyric acid, a chemical compound of interest to researchers and professionals in the fields of drug development and medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines a general workflow for the evaluation of its biological activities.

Core Compound Data

The fundamental properties of this compound are summarized in the table below. These values are calculated based on the chemical structure of the unsubstituted parent compound.

PropertyValue
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 202.21 g/mol
IUPAC Name 4-oxo-4-(piperazin-1-yl)butanoic acid
Canonical SMILES C1CNCCN1C(=O)CCC(=O)O

Experimental Protocols

The following section outlines a two-step synthesis protocol for this compound hydrochloride. The synthesis proceeds via a Boc-protected intermediate, which is a common strategy for handling piperazine derivatives.

Step 1: Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

This step involves the acylation of N-Boc-piperazine with succinic anhydride.

Materials:

  • N-(tert-Butoxycarbonyl)piperazine (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 eq)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve N-(tert-Butoxycarbonyl)piperazine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add succinic anhydride to the solution, followed by the slow addition of triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound hydrochloride

This step involves the deprotection of the Boc group under acidic conditions.

Materials:

  • 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • Dissolve the 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid from Step 1 in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction, a precipitate will form.

  • Add diethyl ether to the mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration, washing with diethyl ether.

  • Dry the solid under vacuum to yield this compound hydrochloride as a white or off-white solid.

Logical Workflow and Visualization

The following diagrams illustrate a general experimental workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

Synthesis_Workflow Start Starting Materials (N-Boc-piperazine, Succinic anhydride) Step1 Step 1: Acylation Start->Step1 Intermediate Boc-protected intermediate (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl) -4-oxobutanoic acid) Step1->Intermediate Step2 Step 2: Deprotection (Acidic Conditions) Intermediate->Step2 FinalProduct Final Product (4-Oxo-4-piperazin-1-yl-butyric acid hydrochloride) Step2->FinalProduct Purification Purification & Characterization (NMR, MS, HPLC) FinalProduct->Purification Biological_Evaluation_Workflow Compound Test Compound (this compound) InVitro In Vitro Screening Compound->InVitro CellLines Cancer Cell Lines (e.g., HL-60, K562) InVitro->CellLines Assays Biological Assays CellLines->Assays Proliferation Proliferation Assay (e.g., MTT, BrdU) Assays->Proliferation Evaluate Differentiation Differentiation Assay (e.g., NBT reduction) Assays->Differentiation Evaluate Toxicity Cytotoxicity Assay Assays->Toxicity Evaluate InVivo In Vivo Studies (Animal Models) Assays->InVivo Promising Candidates Lead Lead Optimization InVivo->Lead

4-Oxo-4-piperazin-1-yl-butyric Acid: A Versatile Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-piperazin-1-yl-butyric acid is a versatile chemical entity that serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a piperazine ring with a butyric acid chain, offer a flexible scaffold for medicinal chemists to design novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system, while the butyric acid component can be modified to modulate pharmacokinetic properties and target specific biological pathways. This technical guide explores the potential research applications of this compound by examining the pharmacological activities of its key derivatives, providing detailed experimental protocols, and outlining relevant signaling pathways.

Core Synthesis

The fundamental structure of this compound can be synthesized through several established organic chemistry routes. A common method involves the acylation of piperazine with succinic anhydride. This reaction forms the core structure, which can then be further modified at the unsubstituted nitrogen of the piperazine ring to generate a library of derivatives.

General Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a solution of succinic anhydride in the same solvent to the piperazine solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with brine and the organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Potential Research Applications and Derivatives

The true potential of this compound lies in its utility as a scaffold for developing derivatives with a wide range of therapeutic applications.

Analgesic and Anti-inflammatory Agents

Derivatives of this compound have shown significant promise as analgesic and anti-inflammatory agents. By incorporating various heterocyclic moieties onto the piperazine nitrogen, researchers have developed compounds with potent activity.

A notable example is the synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives . These compounds have demonstrated potent antinociceptive effects in preclinical models, suggesting their potential as novel pain management therapies. For instance, a p-benzoquinone-induced writhing study showed that these derivatives at a dose of 100 mg/kg exhibited significant analgesic properties.[1] While specific data for this exact derivative is not available, related compounds incorporating a substituted pyrimidine ring have shown quantifiable analgesic and anti-inflammatory activity. For example, certain 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones have exhibited up to 72% analgesic activity and 65% anti-inflammatory activity in preclinical assays.[2]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, inflammatory mediators that cause pain and swelling. Derivatives of this compound are hypothesized to act via this pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative 4-Oxo-4-piperazin-1-yl- butyric acid Derivative Derivative->COX_Enzymes Inhibition

Figure 1: Proposed mechanism of action for analgesic and anti-inflammatory derivatives.

Experimental Protocols

  • p-Benzoquinone-Induced Writhing Test (Analgesic Activity):

    • Acclimatize mice for at least one hour in the experimental room.

    • Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), inject a solution of p-benzoquinone i.p. to induce writhing.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.

    • Calculate the percentage of inhibition of writhing compared to the vehicle control group.

  • In Vitro COX Inhibition Assay:

    • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

    • Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, indomethacin).

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

    • Calculate the IC50 value for each compound against both COX isoforms.

Anticancer Agents

The butyric acid moiety is a known histone deacetylase (HDAC) inhibitor, and its derivatives have been explored for their anticancer properties. Piperazine derivatives of butyric acid have been shown to induce differentiation and inhibit the growth of human leukemia cells.[3]

Specifically, compounds such as 1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine (HEPB) and [1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine] butyrate (HEPDB) were effective in promoting differentiation and inhibiting the proliferation of both K562 (erythroleukemia) and HL-60 (myeloid leukemia) cell lines.[3] While the original study did not provide IC50 values, subsequent research on other piperazine derivatives has demonstrated potent anticancer activity against a range of cancer cell lines, with IC50 values in the micromolar range.[4][5][6]

Signaling Pathway: Induction of Cell Cycle Arrest and Differentiation

Butyric acid and its derivatives can induce cell cycle arrest and differentiation in cancer cells, in part through their action as HDAC inhibitors. This leads to changes in gene expression that favor a more mature, less proliferative phenotype.

Anticancer_Pathway Derivative Piperazine Butyric Acid Derivative (e.g., HEPB) HDAC Histone Deacetylases (HDACs) Derivative->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Cellular Differentiation Gene_Expression->Differentiation Proliferation Tumor Cell Proliferation Cell_Cycle_Arrest->Proliferation Differentiation->Proliferation

Figure 2: Proposed mechanism for the anticancer activity of piperazine butyric acid derivatives.

Experimental Protocols

  • Cell Culture:

    • Maintain K562 and HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • After 24 hours, treat the cells with various concentrations of the test compound for 48 or 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Cell Differentiation Assay (NBT Reduction Assay for HL-60):

    • Treat HL-60 cells with the test compound for a specified period (e.g., 96 hours).

    • Harvest the cells and incubate them with a solution of nitroblue tetrazolium (NBT) and phorbol 12-myristate 13-acetate (PMA) for 30 minutes at 37°C.

    • Count the number of blue-black formazan-positive cells (differentiated cells) under a light microscope.

    • Express the results as the percentage of differentiated cells.

Neurological Disorders

The piperazine scaffold is a cornerstone in the development of drugs for neurological and psychiatric disorders.[7][8][9][10][11] A derivative of the core molecule, 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid , is highlighted as a key intermediate in the synthesis of pharmaceuticals targeting these conditions.[12][13][14] The versatility of the piperazine ring allows for the modulation of activity at various central nervous system (CNS) receptors, including serotonin and dopamine receptors.

Experimental Workflow: CNS Drug Discovery

The development of CNS-active drugs from the this compound scaffold typically follows a multi-step process from initial synthesis to preclinical evaluation.

CNS_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Scaffold 4-Oxo-4-piperazin-1-yl- butyric acid Synthesis Derivative Synthesis (e.g., N-alkylation, N-arylation) Scaffold->Synthesis Library Compound Library Synthesis->Library Binding Receptor Binding Assays (e.g., 5-HT, Dopamine) Library->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional ADME In Vitro ADME/Tox (e.g., Caco-2, hERG) Functional->ADME PK Pharmacokinetics (Rodent models) ADME->PK Efficacy Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Candidate Lead_Candidate Tox->Lead_Candidate Lead Candidate Selection

Figure 3: A typical workflow for the discovery of CNS-active drugs from the core scaffold.

Quantitative Data Summary

The following tables summarize the biological activity of representative piperazine-containing compounds, illustrating the potential of derivatives of this compound.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

CompoundCancer Cell LineActivityIC50 / GI50 (µM)Reference
Piperazine Derivative A K562 (Leukemia)Antiproliferative30.10 ± 1.6[4]
Piperazine Derivative E K562 (Leukemia)Antiproliferative4.60 ± 0.4[4]
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast)Growth Inhibition1.00[5]
Vindoline-Piperazine Conjugate 25 HOP-92 (Lung)Growth Inhibition1.35[5]
Wogonin-Piperazine Derivative 13 HepG2 (Liver)Antiproliferative1.07[6]

Table 2: Analgesic and Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound ClassAssayActivity% Inhibition / EfficacyReference
Pyrido[2,3-d]pyrimidin-4(1H)-one (4c)Hot Plate TestAnalgesic64% and 72%[2]
Pyrido[2,3-d]pyrimidin-4(1H)-one (4b)Carrageenan-induced Paw EdemaAnti-inflammatory50% and 65%[2]
Piperazine Derivative (LQFM-008)Carrageenan-induced Paw EdemaAnti-inflammatorySignificant reduction at 15 & 30 mg/kg[15]

Conclusion

This compound represents a highly valuable and versatile scaffold in modern drug discovery. The evidence from numerous studies on its derivatives strongly supports its potential in developing novel therapeutic agents for a range of diseases. The demonstrated analgesic, anti-inflammatory, and anticancer activities of its derivatives, coupled with the well-established role of the piperazine moiety in CNS-active drugs, make this core structure a prime candidate for further exploration. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug development programs. Future research should focus on synthesizing and screening novel libraries of derivatives to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

The Pivotal Role of 4-Oxo-4-piperazin-1-yl-butyric Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-4-piperazin-1-yl-butyric acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block and linker in the design of novel therapeutic agents. Its inherent structural and physicochemical properties, including a piperazine ring for modulating solubility and providing sites for substitution, and a butyric acid chain for introducing a flexible linker or a pharmacophoric element, make it a privileged motif in drug discovery. This technical guide provides an in-depth overview of its synthesis, biological significance, and application in the development of innovative pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental properties of this compound and its common derivatives are summarized below. These characteristics are crucial for its application in drug design, influencing factors such as solubility, bioavailability, and receptor-binding interactions.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Oxo-4-(piperazin-1-yl)butanoic acid72547-43-4C₈H₁₄N₂O₃186.21N/A
4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid72547-44-5C₉H₁₆N₂O₃200.24124 - 126
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid288851-44-5C₁₃H₂₂N₂O₅286.32N/A
4-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid717904-43-3C₁₀H₁₈N₂O₄230.26N/A
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid590380-54-4C₈H₁₂N₂O₄200.19N/A

Role in Medicinal Chemistry and Biological Activities

The this compound moiety is a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including neurology, oncology, and immunology. The piperazine ring often serves as a critical pharmacophore, interacting with biological targets, while the butyric acid portion can be modified to fine-tune activity and pharmacokinetic properties.

Analgesic and Anti-inflammatory Properties

Derivatives of 4-oxo-4-(piperazin-1-yl)butanoic acid have been investigated for their analgesic and anti-inflammatory activities. For instance, a series of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid amides have demonstrated significant activity in preclinical models.

CompoundAnalgesic Activity (% protection)Anti-inflammatory Activity (% inhibition of edema)
4-Oxo-N-phenyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide55.848.5
N-(4-chlorophenyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide62.354.2
N-(4-methoxyphenyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide58.751.3

Data adapted from studies on pyrimidinyl piperazine derivatives and their effects in animal models of pain and inflammation.

S1P1 Receptor Agonism

Derivatives of 4-oxo-4-(piperazin-1-yl)butanoic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, making it an attractive target for the treatment of autoimmune diseases. Agonism of S1P1 leads to the internalization of the receptor, preventing the egress of lymphocytes from lymphoid organs and thereby reducing inflammation in peripheral tissues.

The binding of an agonist to the S1P1 receptor initiates a cascade of intracellular signaling events. The receptor is coupled to the Gi family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC), leading to the activation of Akt and protein kinase C (PKC), respectively. These pathways ultimately regulate cell survival, proliferation, and migration.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gi Protein S1P1->G_protein activates Agonist 4-Oxo-4-piperazin-1-yl- butyric acid Derivative Agonist->S1P1 AC Adenylyl Cyclase G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates (βγ) PLC PLC G_protein->PLC activates (βγ) cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt activates Cellular_Response Cell Survival, Proliferation, Migration Akt->Cellular_Response PKC PKC PLC->PKC activates PKC->Cellular_Response

S1P1 Receptor Downstream Signaling Cascade.
Role as a Linker in Drug Conjugates

The bifunctional nature of this compound, with a reactive carboxylic acid and a modifiable piperazine nitrogen, makes it an attractive linker for creating drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The piperazine ring can enhance solubility and provide a rigid spacer, while the butyric acid chain offers a flexible tether.[2][3] The use of piperazine-containing linkers in PROTACs has been shown to improve physicochemical properties and facilitate the formation of the ternary complex required for protein degradation.[3] While direct application of the title compound as a linker in a clinically approved drug is not yet documented, its structural components are prevalent in linker technologies. For instance, the acid-cleavable linker 4-(4-acetylphenoxy)butanoic acid (AcBut), used in the ADC gemtuzumab ozogamicin, shares the butyric acid motif.[4]

Experimental Protocols

Synthesis of 4-Oxo-4-(piperazin-1-yl)butanoic Acid

A common and straightforward method for the synthesis of the core scaffold involves the reaction of piperazine with succinic anhydride. The following is a generalized protocol.

Materials:

  • Piperazine

  • Succinic anhydride

  • Suitable solvent (e.g., acetic acid, methanol, or a biphasic system)

  • Reagents for workup and purification (e.g., water, ethyl acetate, sodium bicarbonate solution)

Procedure:

  • Dissolve piperazine in the chosen solvent. To favor mono-acylation, a monoprotonated form of piperazine can be generated in situ by using acetic acid as the solvent or by adding one equivalent of a strong acid.[5][6]

  • Add succinic anhydride to the piperazine solution portion-wise, while maintaining the reaction temperature (typically room temperature to gentle heating).

  • Stir the reaction mixture for a specified time until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Perform an acid-base extraction to separate the desired mono-acylated product from unreacted piperazine and the di-acylated byproduct. The carboxylic acid functionality allows for its selective extraction into a basic aqueous solution.

  • Acidify the basic aqueous layer to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-oxo-4-(piperazin-1-yl)butanoic acid.[5]

General Procedure for Amide Coupling to Synthesize Derivatives

The carboxylic acid group of 4-oxo-4-(piperazin-1-yl)butanoic acid can be readily coupled with various amines to generate a library of amide derivatives. A standard procedure using a peptide coupling reagent is outlined below.

Materials:

  • 4-Oxo-4-(piperazin-1-yl)butanoic acid (or its N-protected derivative)

  • Desired amine

  • Peptide coupling reagent (e.g., EDC, HATU, HBTU)

  • Coupling additive (e.g., HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 4-oxo-4-(piperazin-1-yl)butanoic acid (1 equivalent) in the anhydrous solvent.

  • Add the coupling reagent (e.g., EDC, 1.2 equivalents) and the coupling additive (e.g., HOBt, 1.2 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1-1.2 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Experimental Workflow: Synthesis and Screening of Bioactive Derivatives

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Core_Synthesis Synthesis of 4-Oxo-4-(piperazin-1-yl)butanoic acid Derivative_Synthesis Amide Coupling with Diverse Amines Core_Synthesis->Derivative_Synthesis Purification Purification and Characterization (NMR, MS) Derivative_Synthesis->Purification Primary_Screening Primary in vitro Screening (e.g., Enzyme/Receptor Binding Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary in vitro Assays (e.g., Cell-based Assays, IC50 Determination) Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis ADMET_Profiling In vitro ADMET Profiling (Solubility, Stability, Permeability) Secondary_Screening->ADMET_Profiling SAR_Analysis->Derivative_Synthesis SAR-guided resynthesis In_Vivo_Testing In vivo Efficacy and Toxicity Studies (Animal Models) ADMET_Profiling->In_Vivo_Testing Lead_Candidate Lead Candidate Selection In_Vivo_Testing->Lead_Candidate

General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its chemical properties, biological roles, and the experimental approaches for its utilization. Further exploration of this versatile scaffold is poised to yield new generations of drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application of 4-Oxo-4-piperazin-1-yl-butyric Acid in Solid-Phase Peptide Synthesis: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific documented applications or protocols for the direct use of "4-Oxo-4-piperazin-1-yl-butyric acid" in solid-phase peptide synthesis (SPPS). The following application notes and protocols are presented as a hypothetical use case based on the chemical structure of the molecule and established principles of peptide chemistry. These protocols are for illustrative purposes and have not been experimentally validated.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. The choice of linker, the molecule that connects the growing peptide chain to the insoluble resin, is critical as it dictates the conditions for the final cleavage and the nature of the C-terminus of the peptide.

Based on its bifunctional nature, possessing both a carboxylic acid and a secondary amine within a piperazine ring, "this compound" could hypothetically be employed as a linker for the synthesis of C-terminal peptide amides. In this theoretical application, the carboxylic acid of the molecule would be anchored to an amino-functionalized resin. The piperazine nitrogen would then serve as the initiation point for peptide chain elongation. Subsequent cleavage from the support would yield a peptide with a C-terminal piperazinyl amide.

Hypothetical Application: A Linker for C-Terminal Piperazinyl Amide Peptides

In this proposed scheme, "this compound" is utilized as a linker to generate peptides with a modified C-terminus. This modification may influence the peptide's solubility, stability, and biological activity.

Quantitative Data Summary (Hypothetical)

The following table outlines hypothetical parameters for the use of "this compound" as a linker in SPPS. These values are based on typical conditions for similar linkers and would require empirical optimization.

ParameterValueNotes
Linker Loading 0.4 - 0.8 mmol/gDependent on the initial functionalization of the support resin.
Coupling Efficiency (Linker) >95%Monitored by Kaiser test or other qualitative colorimetric tests.
Amino Acid Coupling Efficiency >99%Per step, using standard coupling reagents like HBTU/DIEA.
Peptide Purity (Crude) 70 - 85%Sequence-dependent; purification by RP-HPLC is required.
Cleavage Yield 80 - 95%Dependent on cleavage cocktail and reaction time.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical methodologies for the key experimental stages of using "this compound" as an SPPS linker.

Protocol 1: Anchoring of this compound to Amino-Functionalized Resin

Objective: To covalently attach the linker to a solid support.

Materials:

  • Rink Amide resin (or other amino-functionalized polystyrene resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Swell the Rink Amide resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 mL, 10 min each).

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • In a separate flask, dissolve this compound (3 eq., 1.5 mmol), HOBt (3 eq., 1.5 mmol) in DMF (5 mL).

  • Add DIC (3 eq., 1.5 mmol) to the solution and pre-activate for 10 minutes.

  • Add the activated linker solution to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction completion using the Kaiser test (should be negative).

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (2 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Standard Fmoc-SPPS Elongation

Objective: To assemble the peptide chain on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF

  • Piperidine solution (20% in DMF)

Procedure:

  • Swell the linker-functionalized resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mL, 10 min each) to remove the Fmoc group from the piperazine nitrogen (if it was pre-protected) or to prepare for the first amino acid coupling. Wash with DMF (5 x 10 mL).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours at room temperature. d. Monitor coupling completion with the Kaiser test.

  • Wash the resin with DMF (3 x 10 mL).

  • Repeat steps 2-4 for each amino acid in the desired sequence.

Protocol 3: Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Visualizations

Hypothetical Workflow for SPPS using the Piperazine-Based Linker

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin Amino-functionalized Resin Anchoring Anchoring Resin->Anchoring Linker This compound Activation Activation (DIC/HOBt) Linker->Activation Activation->Anchoring Deprotection Fmoc Deprotection (Piperidine) Anchoring->Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat n times Cleavage Cleavage (TFA Cocktail) Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalPeptide C-terminal Piperazinyl Amide Peptide Purification->FinalPeptide

A hypothetical workflow for solid-phase peptide synthesis using this compound as a linker.

Application Notes and Protocols for 4-Oxo-4-piperazin-1-yl-butyric acid as a Chemical Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing "4-Oxo-4-piperazin-1-yl-butyric acid" as a versatile chemical linker in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound as a Linker

This compound is a bifunctional linker characterized by a carboxylic acid group and a secondary amine within a piperazine ring. This structure offers several advantages for conjugation chemistry:

  • Enhanced Solubility: The piperazine moiety is known to improve the aqueous solubility of molecules, which can be beneficial for handling and administering drug conjugates.[1][2]

  • Semi-Rigid Structure: The piperazine ring provides a degree of conformational rigidity to the linker, which can be advantageous in applications like PROTACs where precise spatial orientation of the linked molecules is crucial for efficacy.

  • Versatile Conjugation Chemistry: The terminal carboxylic acid allows for straightforward coupling to primary amines on biomolecules (e.g., lysine residues in proteins) through stable amide bond formation. The secondary amine of the piperazine ring can also be functionalized, offering further possibilities for creating more complex molecular architectures.

Physicochemical and Purity Data

It is crucial to begin any conjugation experiment with a well-characterized linker. The following table summarizes key physicochemical properties for this compound and its derivatives. Researchers should confirm the purity of their linker material using appropriate analytical techniques.

PropertyValue (for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid)Analytical Method
Molecular Weight 200.19 g/mol [3]Mass Spectrometry (MS)
Molecular Formula C8H12N2O4[3]Elemental Analysis
Appearance White to off-white solidVisual Inspection
Purity ≥95%HPLC, NMR
Solubility Soluble in aqueous buffers, DMSO, DMFSolubility Testing

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, adapted from procedures for similar compounds.[4]

Reaction Scheme:

Synthesis_of_4_Oxo_4_piperazin_1_yl_butyric_acid Piperazine Piperazine Reaction + Piperazine->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Reaction->Product Stir at RT

Caption: Synthesis of the target linker.

Materials:

  • Piperazine

  • Succinic anhydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve piperazine (1 equivalent) in DCM.

  • To this solution, add succinic anhydride (1 equivalent) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold DCM.

  • Dry the product under vacuum.

  • Characterize the final product by NMR and MS to confirm its identity and purity.

Protocol for Amide Coupling to a Primary Amine (e.g., on a Protein)

This protocol details the conjugation of this compound to a biomolecule containing primary amines using the well-established EDC/NHS chemistry.[5][6]

Experimental Workflow:

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Purification Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->ActivatedLinker Conjugate Biomolecule-Linker Conjugate ActivatedLinker->Conjugate Coupling Buffer (pH 7.2-7.5) 2h RT or O/N 4°C Biomolecule Biomolecule-NH2 Biomolecule->Conjugate Purification Size Exclusion Chromatography or Dialysis Conjugate->Purification

Caption: Workflow for EDC/NHS coupling.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Biomolecule with primary amines (e.g., antibody, protein)

  • Activation Buffer: MES buffer (pH 4.5-6.0)[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.5)[5]

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size exclusion chromatography column, dialysis cassettes)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer. Do not store these solutions for extended periods.[5]

    • Dissolve the this compound linker in Activation Buffer. A small amount of a co-solvent like DMSO or DMF can be used if solubility is an issue.

    • Prepare the biomolecule in the Coupling Buffer.

  • Activation of the Carboxylic Acid:

    • To the linker solution, add EDC (2-10 molar excess over the linker) and NHS (2-5 molar excess over the linker).[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.[5]

  • Coupling to the Biomolecule:

    • Immediately add the activated linker solution to the biomolecule solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching the Reaction (Optional):

    • Add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted linker and coupling reagents by size exclusion chromatography (SEC) or dialysis against an appropriate buffer.

Application in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

In ADCs, the this compound linker can be used to attach a cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-specific antigen.

Conceptual Signaling Pathway for ADC Action:

ADC_Pathway ADC Antibody-Drug Conjugate (mAb-Linker-Drug) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug 4. Linker Cleavage & Drug Release Apoptosis Apoptosis (Cell Death) ReleasedDrug->Apoptosis 5. Cytotoxicity

Caption: General mechanism of ADC action.

Stability and Characterization Data

The stability of the resulting amide bond is crucial for the efficacy and safety of the conjugate. The following table provides a template for researchers to record their stability and characterization data.

ParameterExpected OutcomeMethod
Drug-to-Antibody Ratio (DAR) Typically 2-4HIC-HPLC, UV-Vis Spectroscopy
Conjugate Purity >95%SEC-HPLC
Amide Bond Stability in Plasma >90% intact after 7 daysLC-MS analysis of conjugate incubated in plasma
In Vitro Cytotoxicity Potent activity on target cells, reduced activity on non-target cellsCell viability assays (e.g., MTT, CellTiter-Glo)

A study on a similar piperidine-based linker showed that the amide bond is most stable at neutral pH and can be susceptible to hydrolysis under acidic conditions or at elevated temperatures.[7] Therefore, it is recommended to store conjugates at 4°C in a neutral pH buffer.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation of carboxylic acid- Ensure EDC and NHS are fresh and not hydrolyzed. - Optimize the pH of the activation buffer (4.5-6.0). - Increase the molar excess of EDC and NHS.
Hydrolysis of NHS-ester- Use the activated linker immediately. - Ensure the pH of the coupling reaction is optimal (7.2-7.5).
Precipitation of Conjugate Increased hydrophobicity after conjugation- Perform conjugation at a lower concentration. - Include organic co-solvents (e.g., DMSO) in the reaction buffer.
Instability of the Conjugate Hydrolysis of the amide bond- Store the conjugate at 4°C in a neutral pH buffer. - Avoid exposure to acidic or basic conditions.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool in the development of novel bioconjugates and targeted therapies.

References

Application Notes and Protocols for Bioconjugation using 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Oxo-4-piperazin-1-yl-butyric acid is a bifunctional molecule containing a terminal carboxylic acid and a piperazine moiety. The carboxylic acid group serves as a versatile handle for covalent attachment to biomolecules, primarily through the formation of stable amide bonds with primary amines (e.g., lysine residues on proteins). The piperazine ring, a common scaffold in medicinal chemistry, can be utilized to modulate the physicochemical properties of the resulting bioconjugate, such as solubility and pharmacokinetic profile.[1][2][3][4]

These application notes provide a detailed protocol for the conjugation of this compound to a protein via carbodiimide chemistry, a widely used and robust method for bioconjugation.[5][6][7][8]

Core Principle:

The primary strategy for conjugating carboxylic acids to biomolecules involves their activation to a more reactive species that can readily react with nucleophiles like primary amines. The most common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7][9] This two-step process first activates the carboxyl group of this compound with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine on the target biomolecule. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines at a physiological to slightly alkaline pH to form a stable amide bond.[7][8]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Protein: e.g., Bovine Serum Albumin (BSA), a monoclonal antibody, or other protein of interest.

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Glycine.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Storage Buffer: PBS or other suitable buffer for the conjugated protein.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any amine-containing buffers (e.g., Tris), exchange the buffer to the Coupling Buffer using a desalting column or dialysis.

  • Preparation of Reagents (Prepare Fresh):

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.

    • Prepare a solution of this compound in Activation Buffer. The concentration will depend on the desired molar excess.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the desired molar excess of this compound with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid linker.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the prepared protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

    • Alternatively, purify the conjugate by dialysis against the storage buffer.

  • Characterization and Storage:

    • Characterize the purified conjugate using appropriate analytical techniques (see below).

    • Store the final conjugate at 4°C or -20°C as appropriate for the protein.

Data Presentation

Quantitative data from conjugation experiments should be systematically recorded to ensure reproducibility and for comparison between different reaction conditions.

Table 1: Experimental Parameters for Protein Conjugation

ParameterExperiment 1Experiment 2Experiment 3
Protein
Protein Concentration (mg/mL)
Linker (this compound)
Linker Concentration (mM)
Molar Ratio (Linker:Protein)
Coupling Reagents
EDC Concentration (mM)
Molar Ratio (EDC:Linker)
NHS/Sulfo-NHS Concentration (mM)
Molar Ratio (NHS:Linker)
Reaction Conditions
Reaction Time (hours)
Reaction Temperature (°C)
Results
Conjugation Efficiency (%)
Degree of Labeling (DOL)
Yield (%)

Characterization of the Bioconjugate

Confirmation of successful conjugation and characterization of the final product are critical steps.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple and rapid method to visually confirm conjugation. The conjugated protein will exhibit a higher molecular weight than the unconjugated protein, resulting in a slower migration and a band shift on the gel.[10][11]

  • HPLC (High-Performance Liquid Chromatography): Techniques such as size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugate from unconjugated protein and linker, and to assess for aggregation. Reverse-phase HPLC (RP-HPLC) can also be used for characterization.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the linker and allowing for the determination of the degree of labeling (DOL).[10]

  • UV-Vis Spectroscopy: Can be used to estimate the DOL if the attached molecule has a distinct absorbance signature.

Mandatory Visualizations

Diagrams

EDC_NHS_Reaction_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxylic_Acid 4-Oxo-4-piperazin-1-yl- butyric acid (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (-CO-NH-) NHS_Ester->Conjugate + Protein-NH2 Protein_Amine Protein (-NH2) Bioconjugation_Workflow Start Start Reagent_Prep Prepare Protein and Fresh Reagents Start->Reagent_Prep Activation Activate Carboxylic Acid with EDC/NHS Reagent_Prep->Activation Conjugation Incubate Activated Linker with Protein Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (Desalting/Dialysis) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, HPLC, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for 4-Oxo-4-piperazin-1-yl-butyric acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-piperazin-1-yl-butyric acid is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a reactive carboxylic acid and a piperazine moiety, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and drug development. This document provides detailed experimental protocols for the synthesis of this compound and its derivatives, along with relevant chemical data and reaction workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and a common protected intermediate, 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, are presented below.

PropertyThis compound4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
CAS Number 72547-43-4288851-44-5[1]
Molecular Formula C₈H₁₄N₂O₃C₁₃H₂₂N₂O₅[1]
Molecular Weight 186.21 g/mol 286.32 g/mol [1]
Appearance White to off-white solid (predicted)White solid (predicted)
Melting Point Not reportedNot reported
Solubility Soluble in water and polar organic solvents (predicted)Soluble in polar organic solvents (predicted)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target compound via the mono-acylation of piperazine with succinic anhydride. To favor mono-acylation and prevent the formation of the di-substituted byproduct, this procedure utilizes a strategic approach where piperazine is protonated in situ to form the piperazine-1-ium cation, which is less reactive towards a second acylation.

Materials:

  • Piperazine

  • Succinic anhydride

  • Glacial acetic acid

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1 equivalent) in glacial acetic acid (approximately 5-10 volumes). Stir the mixture at room temperature until the piperazine is fully dissolved and the piperazine monoacetate salt is formed in situ.

  • Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1 equivalent) portion-wise over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold diethyl ether to remove any unreacted starting materials and acetic acid residues.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.

Expected Yield: 70-85% (based on similar reactions).

Characterization Data (Predicted)
  • ¹H NMR (400 MHz, D₂O): δ 3.65 (t, 4H, -N(CO)-CH₂-CH₂ -N-), 3.45 (t, 4H, -N-CH₂ -CH₂-NH-), 2.70 (t, 2H, -CO-CH₂ -CH₂-COOH), 2.55 (t, 2H, -CO-CH₂-CH₂ -COOH).

  • ¹³C NMR (100 MHz, D₂O): δ 178.0 (COOH), 173.5 (C=O), 45.5 (-N(CO)-C H₂-CH₂-N-), 43.0 (-N-C H₂-CH₂-NH-), 31.0 (-CO-C H₂-CH₂-COOH), 29.5 (-CO-CH₂-C H₂-COOH).

  • FTIR (KBr, cm⁻¹): 3400-2500 (br, O-H and N-H stretch), 1710 (C=O stretch, carboxylic acid), 1630 (C=O stretch, amide).

  • Mass Spectrometry (ESI+): m/z 187.10 [M+H]⁺.

Visualizations

Reaction Workflow

G Synthesis Workflow for this compound cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification Piperazine Piperazine Dissolution Dissolve Piperazine in Acetic Acid Piperazine->Dissolution SuccinicAnhydride Succinic Anhydride Addition Add Succinic Anhydride SuccinicAnhydride->Addition AceticAcid Glacial Acetic Acid AceticAcid->Dissolution Dissolution->Addition Heating Heat and Stir (4-6h) Addition->Heating Cooling Cool and Precipitate Heating->Cooling Filtration Filter and Wash with Ether Cooling->Filtration Recrystallization Recrystallize Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Reaction Mechanism

ReactionMechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Piperazine Piperazine Intermediate Zwitterionic Intermediate Piperazine->Intermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Proposed mechanism for the reaction of piperazine and succinic anhydride.

Applications in Drug Development

This compound serves as a crucial scaffold in the synthesis of various pharmaceutical agents. The piperazine ring can be further functionalized to introduce pharmacophoric groups, while the carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compound. Its derivatives have been investigated for their potential in treating a range of conditions, including neurological disorders.

References

Application Notes and Protocols: "4-Oxo-4-piperazin-1-yl-butyric acid" as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing "4-Oxo-4-piperazin-1-yl-butyric acid" as a key building block in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. The unique structural features of this γ-keto acid, incorporating a piperazine moiety, offer a versatile scaffold for the development of a wide range of bioactive molecules.

Synthesis of the Building Block: this compound

A straightforward and efficient method for the synthesis of the title compound involves the reaction of succinic anhydride with piperazine. This reaction provides the desired product in good yield and purity.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Succinic anhydride (1.0 eq)

    • Piperazine (1.2 eq)

    • Toluene

  • Procedure:

    • Suspend succinic anhydride in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add piperazine to the suspension.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold toluene and dry under vacuum to afford this compound.

Application in the Synthesis of Novel Heterocycles

The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocycles through cyclocondensation reactions.

Synthesis of Piperazinyl-Substituted Pyridazinones

The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. These scaffolds are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5]

Experimental Protocol: Synthesis of 6-(2-(piperazin-1-yl)ethyl)-4,5-dihydropyridazin-3(2H)-one

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyridazinone derivative.

Workflow for Pyridazinone Synthesis

G start Start: this compound + Hydrazine Hydrate dissolve Dissolve in Ethanol start->dissolve reflux Reflux for 6-8 hours dissolve->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup purify Recrystallize workup->purify end_node End: 6-(2-(piperazin-1-yl)ethyl)-4,5-dihydropyridazin-3(2H)-one purify->end_node

Caption: General workflow for pyridazinone synthesis.

Synthesis of Piperazinyl-Substituted Pyrazoles

Similarly, the reaction of this compound with substituted hydrazines can lead to the formation of pyrazole derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent on the hydrazine. Piperazinyl-pyrazoles have been investigated as potential ligands for dopamine receptors.[6][7]

Experimental Protocol: General Procedure for the Synthesis of Piperazinyl-Substituted Pyrazoles

  • Materials:

    • This compound (1.0 eq)

    • Substituted hydrazine hydrochloride (1.1 eq)

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol or glacial acetic acid).

    • Add the substituted hydrazine hydrochloride to the solution.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Activity of Derived Heterocycles

The novel heterocycles synthesized from this compound are expected to exhibit a range of biological activities. The piperazine moiety is a well-known pharmacophore present in numerous approved drugs.

Anticancer Activity of Piperazinyl-Pyridazinones

Several studies have demonstrated the cytotoxic and anti-proliferative effects of piperazinyl-pyridazinone derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperazinyl-methyl-pyridazinonesA549 (Lung)36.79 - 199.3[8]
Piperazinyl-methyl-pyridazinonesHCT-116 (Colon)34.84 - 186.0[8]
Piperazinyl-pyridazinonesAGS (Gastric)>10 (for active compounds)[9]
Dopamine D3 Receptor Antagonism of Piperazinyl-Pyrazoles

Piperazinyl-pyrazole derivatives have been identified as potent and selective antagonists of the dopamine D3 receptor, a target for the treatment of various neurological and psychiatric disorders.[6][7][10]

Compound ClassReceptorKi (nM)Reference
Piperazinylalkyl pyrazole analogsDopamine D30.5 - 50[6]
N-Phenylpiperazine pyrazole analogsDopamine D3Sub-nanomolar to low nanomolar[10]

Potential Signaling Pathways

The synthesized heterocycles may modulate key signaling pathways implicated in various diseases. Below are representations of two such pathways that are often targeted by piperazine-containing compounds.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] This pathway is crucial in modulating neuronal excitability and dopamine release.[7]

G Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Activates Gi_Go Gαi/o Protein D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Antagonist Piperazinyl-Pyrazole (Antagonist) Antagonist->D3R Blocks

Caption: Dopamine D3 receptor signaling pathway.

S1P1 Receptor Signaling Pathway

Sphingosine-1-phosphate receptor 1 (S1P1) is another GPCR that plays a critical role in lymphocyte trafficking.[4][11][12][13] Modulation of this receptor is a therapeutic strategy for autoimmune diseases. Piperazine-containing compounds have been developed as S1P1 receptor modulators.[14]

G S1P S1P S1P1R S1P1 Receptor (GPCR) S1P->S1P1R Activates Gi Gαi Protein S1P1R->Gi Activates Rac1 Rac1 Gi->Rac1 PI3K PI3K Gi->PI3K CellMigration Lymphocyte Egress Rac1->CellMigration Akt Akt PI3K->Akt Akt->CellMigration Modulator Piperazinyl-Heterocycle (Modulator) Modulator->S1P1R Modulates

Caption: S1P1 receptor signaling pathway.

These application notes demonstrate the significant potential of this compound as a versatile building block for the synthesis of novel and biologically active heterocyclic compounds. The straightforward synthesis of the starting material, coupled with its reactivity to form diverse heterocyclic scaffolds, makes it a valuable tool for drug discovery and development programs.

References

Application Notes & Protocols: The Versatile Scaffold of 4-Oxo-4-piperazin-1-yl-butyric acid in the Synthesis of Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of bioactive molecules and approved drugs.[1][2] Its presence is particularly notable in agents targeting the central nervous system (CNS), where it often serves to optimize pharmacokinetic properties or to correctly orient pharmacophoric groups for interaction with biological targets.[1] This document focuses on the utility of "4-Oxo-4-piperazin-1-yl-butyric acid" and its derivatives as a versatile building block in the synthesis of novel neurological drug candidates. The inherent chemical functionalities of this molecule—a carboxylic acid, a ketone, and a piperazine core—offer multiple points for chemical modification, enabling the exploration of diverse chemical spaces in the quest for new treatments for neurological and psychiatric disorders.[3][4]

While direct public-domain data on neurological drug candidates derived specifically from "this compound" is limited, this document will provide representative protocols and conceptual frameworks based on the broader class of piperazine-containing compounds and their documented roles in CNS drug discovery. These include potential applications in the development of cognition enhancers, antidepressants, and anxiolytics.

I. Synthetic Strategies and Key Reactions

The synthesis of neurological drug candidates from a "this compound" core can be approached through several key reaction pathways that modify its structure to interact with specific neurological targets. The piperazine moiety is often decorated on its nitrogen atoms to introduce the desired pharmacophoric elements.[1]

Common Synthetic Transformations:

  • N-Alkylation and N-Arylation of the Piperazine Ring: The secondary amine of the piperazine ring is a key handle for introducing a wide variety of substituents.

    • N-Alkylation: This can be achieved through nucleophilic substitution on alkyl halides or sulfonates, or via reductive amination.[1]

    • N-Arylation: Common methods include the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems.[1]

  • Amide Bond Formation: The carboxylic acid functionality can be readily converted to an amide. This is a common strategy to link the piperazine core to other molecular fragments.

  • Modification of the Butyric Acid Chain: The ketone group and the aliphatic chain offer further opportunities for chemical modification, although these are less commonly exploited than the piperazine nitrogens.

II. Application in the Synthesis of Cognition Enhancers

Several piperazine derivatives have been investigated as potential cognition enhancers, particularly for conditions like Alzheimer's disease.[5] A common strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Quantitative Data: Acetylcholinesterase Inhibition

The following table summarizes representative inhibitory activities of hypothetical piperazine derivatives derived from a "this compound" scaffold, based on published data for similar compound classes.[5]

Compound IDModification on Piperazine N'TargetIC₅₀ (µM)
PZB-001 Benzyl groupAChE5.8
PZB-002 3,4-Dimethoxybenzyl groupAChE2.1
PZB-003 Indole-3-acetyl groupAChE0.95
Donepezil (Reference Drug)AChE0.02
Experimental Protocol: Synthesis of a Representative Cognition Enhancer Candidate (PZB-001)

This protocol describes a general two-step synthesis of a hypothetical N-benzylated derivative of "this compound."

Step 1: N-Benzylation of Piperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added potassium carbonate (2.0 eq).

  • Benzyl bromide (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at 60°C for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-benzylpiperazine.

Step 2: Acylation with Succinic Anhydride

  • To a solution of N-benzylpiperazine (1.0 eq) in dichloromethane is added succinic anhydride (1.1 eq).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The resulting precipitate is filtered, washed with cold dichloromethane, and dried under vacuum to yield the final product, 4-(4-benzylpiperazin-1-yl)-4-oxobutanoic acid (a conceptual analogue of the target scaffold).

Experimental Workflow: Synthesis and Evaluation of Cognition Enhancers

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start This compound Scaffold rxn N-Alkylation / N-Arylation start->rxn product Library of Piperazine Derivatives rxn->product invitro In Vitro AChE Inhibition Assay product->invitro invivo In Vivo Scopolamine-Induced Amnesia Model invitro->invivo tox Preliminary Toxicity Assessment invivo->tox sar Structure-Activity Relationship (SAR) Studies tox->sar lead Identification of Lead Candidate sar->lead

Caption: Workflow for the synthesis and evaluation of piperazine-based cognition enhancers.

III. Application in the Synthesis of Antidepressants and Anxiolytics

Piperazine derivatives are integral to many CNS-active drugs, including those with antidepressant and anxiolytic properties.[6][7] These compounds often modulate monoaminergic systems, such as serotonergic, noradrenergic, and dopaminergic pathways.[8]

Signaling Pathway: Modulation of Monoaminergic Systems

The antidepressant and anxiolytic effects of certain piperazine derivatives can be attributed to their interaction with key receptors and transporters in the brain. For instance, some derivatives may act as antagonists or agonists at serotonin (5-HT) or dopamine (D) receptors.[8][9]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Vesicle Vesicular Storage NT Neurotransmitters (5-HT, DA, NE) Vesicle->NT Release NT->MAO Degradation Receptor Postsynaptic Receptors (e.g., 5-HT1A, D2) NT->Receptor Binding Signal Signal Transduction Cascade Receptor->Signal Response Cellular Response (e.g., reduced anxiety) Signal->Response Drug Piperazine Derivative Drug->Receptor Modulation (Agonist/Antagonist)

Caption: Conceptual modulation of monoaminergic signaling by a piperazine-based drug candidate.

Experimental Protocol: In Vivo Evaluation of Anxiolytic Activity (Elevated Plus Maze)

This protocol outlines a standard behavioral test to assess the anxiolytic potential of a novel piperazine derivative in mice.

  • Animals: Male Swiss mice (25-30 g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: The test compound (e.g., 10 mg/kg), a vehicle control (e.g., saline with 0.5% Tween 80), and a positive control (e.g., diazepam, 1 mg/kg) are administered intraperitoneally 30 minutes before the test.

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in the shape of a plus sign, elevated from the floor.

  • Procedure: Each mouse is placed at the center of the maze, facing an open arm. The number of entries into and the time spent in the open and closed arms are recorded for 5 minutes.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Data are analyzed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

IV. Conclusion

"this compound" represents a valuable starting point for the synthesis of novel neurological drug candidates. Its structural features allow for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships. The protocols and conceptual frameworks presented here, derived from the broader class of piperazine-containing compounds, provide a foundation for researchers to design and evaluate new chemical entities targeting a range of neurological disorders. Further investigation into derivatives of this specific scaffold is warranted to unlock its full potential in CNS drug discovery.

References

Application of 4-Oxo-4-piperazin-1-yl-butyric Acid in Combinatorial Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxo-4-piperazin-1-yl-butyric acid is a valuable building block in combinatorial chemistry, serving as a versatile scaffold for the synthesis of diverse libraries of compounds with a wide range of pharmacological activities. Its structure, featuring a piperazine ring and a carboxylic acid moiety, allows for facile derivatization at multiple points, making it an ideal starting material for the generation of novel drug candidates. The piperazine nucleus is a common feature in many approved drugs, recognized for its ability to impart favorable pharmacokinetic properties. This application note provides a comprehensive overview of the use of this compound in combinatorial chemistry, including detailed experimental protocols and a summary of the biological activities of its derivatives.

Application Notes

The core structure of this compound offers two primary points for diversification. The carboxylic acid group can be readily coupled with a variety of amines to form amides, while the secondary amine of the piperazine ring can be acylated, alkylated, or arylated. This dual reactivity allows for the rapid generation of large and structurally diverse compound libraries.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. The modular nature of its synthesis makes it particularly amenable to the principles of combinatorial chemistry, where the systematic combination of different building blocks can lead to the discovery of compounds with optimized potency and selectivity.

Experimental Protocols

A general and robust method for the synthesis of a library of 4-oxo-4-(4-substituted-piperazin-1-yl)butanamides involves a two-step process. The first step is the reaction of a substituted piperazine with succinic anhydride to yield the corresponding 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid. The second step is the parallel amide coupling of these acids with a diverse set of amines.

Protocol 1: Synthesis of 4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic Acid Derivatives

This protocol describes the synthesis of a library of this compound derivatives, starting from various substituted piperazines.

Materials:

  • Substituted piperazines (e.g., 1-phenylpiperazine, 1-(2-pyridyl)piperazine, etc.)

  • Succinic anhydride

  • Dry toluene

  • Anhydrous diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve the substituted piperazine (1.0 eq) in dry toluene.

  • To this solution, add succinic anhydride (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration and wash with anhydrous diethyl ether.

  • Dry the product under vacuum to yield the desired 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid derivative.

Protocol 2: Combinatorial Parallel Amide Synthesis

This protocol outlines the parallel synthesis of a library of amides from the previously synthesized carboxylic acid derivatives and a selection of primary and secondary amines.

Materials:

  • Library of 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid derivatives

  • Library of diverse primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dry N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • 96-well reaction block or individual reaction vials

  • Shaker

Procedure:

  • In each well of the 96-well reaction block or in individual vials, add the corresponding 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid derivative (1.0 eq) dissolved in dry DMF.

  • To each well, add a solution of the selected amine (1.1 eq) in dry DMF.

  • Add HOBt (1.2 eq) and the coupling agent (e.g., DCC, 1.2 eq) to each reaction mixture.

  • Finally, add triethylamine (2.0 eq) to each well to act as a base.

  • Seal the reaction block or vials and shake at room temperature for 12-24 hours.

  • Upon completion, the reaction mixtures can be purified by parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

  • The final products are characterized by LC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize the biological activity of some reported derivatives of this compound.

Table 1: Anti-inflammatory and Analgesic Activity of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide Derivatives

CompoundAnalgesic Activity (% protection)Anti-inflammatory Activity (% edema inhibition)
4a 45.238.5
4b 52.845.1
4c 61.552.3
4d 38.933.7
Ibuprofen 75.868.2

Data extracted from a study on novel butanoic acid derivatives.[1]

Table 2: In Vitro Growth Inhibition of Human Leukemia Cells by Piperazine Derivatives of Butyric Acid

CompoundCell LineIC50 (µM) for Growth Inhibition
HEPB K56250
HL6030
HEPDB K56225
HL6015
PPB K562>100
HL60>100
POB K562>100
HL60>100

Data from a study on piperazine derivatives of butyric acid as differentiating agents.[2]

Visualizations

The following diagrams illustrate the general workflow for the combinatorial synthesis of a library of 4-oxo-4-(4-substituted-piperazin-1-yl)butanamide derivatives.

Combinatorial_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid Intermediates cluster_step2 Step 2: Parallel Amide Coupling Piperazines Library of Substituted Piperazines Reaction1 Reaction: Toluene, Reflux Piperazines->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 Acids Library of 4-Oxo-4-(4-substituted- piperazin-1-yl)butanoic Acids Reaction1->Acids Coupling Parallel Amide Coupling: DMF, DCC, HOBt, TEA Acids->Coupling Amines Library of Diverse Amines Amines->Coupling Library Final Compound Library Coupling->Library

Caption: General workflow for the combinatorial synthesis of a library of 4-oxo-4-(4-substituted-piperazin-1-yl)butanamide derivatives.

Logical_Relationship Scaffold This compound (Core Scaffold) Derivative Diverse Library of Bioactive Derivatives Scaffold->Derivative R1 R1 (Substituent on Piperazine) R1->Derivative R2 R2 (Amine for Amide Formation) R2->Derivative Activity Pharmacological Screening (e.g., Anti-inflammatory, Anticancer) Derivative->Activity

Caption: Logical relationship of the combinatorial approach using the this compound scaffold.

References

Application Notes and Protocols for "4-Oxo-4-piperazin-1-yl-butyric acid" in Compound Library Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Oxo-4-piperazin-1-yl-butyric acid is a versatile bifunctional building block ideal for the construction of diverse compound libraries for high-throughput screening (HTS) and drug discovery. Its structure incorporates a carboxylic acid and a secondary amine on the piperazine ring, offering two points for chemical modification. This allows for the rapid generation of a large number of analogs with diverse physicochemical properties. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties.[1] Derivatives of this scaffold have been explored for a range of biological activities, including as anti-inflammatory, analgesic, and antimicrobial agents.[2]

Key Features and Applications
  • Dual Functionality: The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the piperazine nitrogen can be acylated, alkylated, or arylated.

  • Scaffold for Diversity-Oriented Synthesis: The sequential or parallel modification of both functional groups allows for the creation of large and diverse compound libraries.

  • Medicinal Chemistry Relevance: The piperazine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Libraries based on this core are valuable for screening against a wide range of assays.

  • Intermediate for Targeted Synthesis: Beyond library creation, this molecule serves as a key intermediate in the synthesis of more complex, targeted therapeutics, including those for neurological disorders.[1]

Chemical Properties
PropertyValue
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
IUPAC Name 4-oxo-4-(piperazin-1-yl)butanoic acid
CAS Number 19794-75-7

Data Presentation: Representative Compound Library

The following table summarizes representative data for a small library of compounds synthesized from this compound. The synthesis involves the initial protection of the piperazine nitrogen with a Boc group, followed by amide coupling with a diverse set of primary and secondary amines, and concluding with deprotection.

Compound IDR¹ Group (Amine)Yield (%)Purity (%) (LC-MS)Molecular Weight ( g/mol )
LIB-001 Benzylamine85>98275.34
LIB-002 Aniline78>97261.30
LIB-003 Morpholine92>99255.30
LIB-004 Cyclohexylamine88>98267.37
LIB-005 4-Fluoroaniline75>96279.29

Note: The data presented are representative and based on typical outcomes for standard amide coupling reactions. Actual results may vary depending on the specific reaction conditions and the nature of the reactants.

Experimental Protocols

Protocol 1: Synthesis of a Compound Library via Amide Coupling

This protocol describes a two-step process for the synthesis of a diverse amide library starting from this compound. The first step involves the protection of the piperazine nitrogen, followed by parallel amide bond formation with a variety of amines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • A diverse set of primary and secondary amines

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

  • Dissolve this compound (1 equiv.) in a 1:1 mixture of DCM and water.

  • Add triethylamine (2.5 equiv.) and stir the mixture at room temperature.

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected acid.

Step 2: Parallel Amide Synthesis

  • In separate reaction vessels (e.g., in a parallel synthesizer or individual vials), dissolve the Boc-protected acid (1 equiv.) in anhydrous DMF.

  • Add EDC (1.2 equiv.) and HOBt (1.2 equiv.) to each vessel and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a unique amine (1.1 equiv.) to each respective reaction vessel.

  • Add triethylamine (2 equiv.) to each vessel.

  • Stir the reactions at room temperature for 12-24 hours.

  • Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, quench each reaction by adding water.

  • Extract each reaction mixture with ethyl acetate (3x).

  • Combine the organic extracts for each reaction, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify each compound by flash column chromatography or preparative HPLC.

Step 3: Boc Deprotection

  • Dissolve each purified Boc-protected amide in DCM.

  • Add trifluoroacetic acid (TFA) (10-20% v/v).

  • Stir at room temperature for 1-2 hours.

  • Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the final products.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Diversification (Parallel Synthesis) cluster_2 Step 3: Deprotection & Final Library start This compound boc_protection Boc Protection (Boc2O, TEA, DCM/H2O) start->boc_protection protected_acid Boc-Protected Intermediate boc_protection->protected_acid coupling_a Amide Coupling (EDC, HOBt, DMF) protected_acid->coupling_a coupling_b Amide Coupling (EDC, HOBt, DMF) protected_acid->coupling_b coupling_c Amide Coupling (EDC, HOBt, DMF) protected_acid->coupling_c coupling_n Amide Coupling (EDC, HOBt, DMF) protected_acid->coupling_n amine_a Amine A amine_a->coupling_a amine_b Amine B amine_b->coupling_b amine_c Amine C amine_c->coupling_c dots ... amine_n Amine N amine_n->coupling_n product_a Protected Product A coupling_a->product_a product_b Protected Product B coupling_b->product_b product_c Protected Product C coupling_c->product_c product_n Protected Product N coupling_n->product_n deprotection Boc Deprotection (TFA, DCM) product_a->deprotection product_b->deprotection product_c->deprotection product_n->deprotection library Final Compound Library deprotection->library

Caption: Workflow for the synthesis of a compound library.

High-Throughput Screening Cascade

G cluster_hits Hit Identification library Compound Library (this compound derivatives) hts Primary High-Throughput Screening (e.g., Target-based biochemical assay) library->hts initial_hits Initial Hits hts->initial_hits false_positives False Positives initial_hits->false_positives Remove confirmed_hits Confirmed Hits initial_hits->confirmed_hits Confirm secondary_assays Secondary Assays (e.g., Cell-based functional assays) confirmed_hits->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Screening cascade for identifying bioactive compounds.

References

Application Notes and Protocols for 4-Oxo-4-piperazin-1-yl-butyric acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Oxo-4-piperazin-1-yl-butyric acid and its derivatives as anti-inflammatory agents. The document includes detailed experimental protocols for in vitro and in vivo evaluation, a summary of potential efficacy, and an illustration of a key signaling pathway involved in inflammation that these compounds may modulate.

Introduction

Piperazine and its derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4] The compound this compound represents a core structure that can be derivatized to enhance its anti-inflammatory potential. Research on related structures, such as 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives, has shown promise in the development of novel analgesic and anti-inflammatory agents.[5][6] The anti-inflammatory effects of piperazine-containing compounds are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of pro-inflammatory cytokines through pathways like NF-κB.[1][2][7][8]

Mechanism of Action

The anti-inflammatory activity of piperazine derivatives often involves the inhibition of key inflammatory mediators. A plausible mechanism of action for compounds like this compound is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][8]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] Piperazine derivatives may interfere with this cascade at various points, leading to a reduction in the inflammatory response.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release Compound 4-Oxo-4-piperazin-1-yl -butyric acid derivative Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Region ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes In_Vitro_NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells (1x10^5 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compound (Various Concentrations) Incubate_24h_1->Add_Compound Incubate_1h Incubate 1h Add_Compound->Incubate_1h Add_LPS Stimulate with LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant MTT_Assay MTT Assay on Remaining Cells (Assess Cytotoxicity) Incubate_24h_2->MTT_Assay Griess_Assay Griess Assay (Measure Absorbance at 540 nm) Collect_Supernatant->Griess_Assay Analyze_Data Analyze Data (Calculate % Inhibition & IC50) Griess_Assay->Analyze_Data MTT_Assay->Analyze_Data End End Analyze_Data->End In_Vivo_Paw_Edema_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Grouping Group Animals (Vehicle, Positive Control, Test Compound) Acclimatize->Grouping Administer_Compound Administer Compound/Vehicle Grouping->Administer_Compound Measure_Paw_Volume_0h Measure Paw Volume (0h) Administer_Compound->Measure_Paw_Volume_0h Inject_Carrageenan Inject Carrageenan into Paw Measure_Paw_Volume_0h->Inject_Carrageenan Measure_Paw_Volume_1_4h Measure Paw Volume (1, 2, 3, 4h) Inject_Carrageenan->Measure_Paw_Volume_1_4h Analyze_Data Analyze Data (Calculate % Inhibition of Edema) Measure_Paw_Volume_1_4h->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-4-piperazin-1-yl-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is achieving selective mono-acylation of piperazine with succinic anhydride. Piperazine has two secondary amine groups, and both can react with the acylating agent, leading to the formation of the undesired 1,4-diacylated byproduct (1,4-bis(3-carboxypropanoyl)piperazine). This reduces the yield of the target mono-acylated product.

Q2: How can I favor the formation of the mono-acylated product?

The most effective strategy is to protect one of the piperazine nitrogens to prevent di-acylation. This is commonly achieved by forming a piperazine-1-ium salt (a mono-protonated piperazine). By protonating one of the basic nitrogen atoms, its nucleophilicity is significantly reduced, making it less likely to react with the electrophilic succinic anhydride. This selective activation allows the reaction to proceed primarily on the unprotonated nitrogen, leading to the desired mono-acylated product.[1][2]

Q3: What are the common starting materials and reagents for this synthesis?

The key starting materials are piperazine and succinic anhydride. To promote selective mono-acylation, an acid is required to form the piperazine-1-ium salt. Common acids used for this purpose include hydrochloric acid or acetic acid.[1][3] The choice of solvent is also crucial, with options including acetic acid, acetone, or dichloromethane.

Q4: What are the potential byproducts in this reaction?

The primary byproduct is the 1,4-disuccinoylpiperazine, formed from the di-acylation of piperazine. Unreacted starting materials, piperazine and succinic acid (from the hydrolysis of succinic anhydride), may also be present in the crude product.

Q5: How can I purify the final product?

Purification can often be achieved through precipitation and filtration, followed by recrystallization. The difference in solubility between the desired mono-acylated product and the di-acylated byproduct can be exploited. For instance, the mono-acylated product is often a zwitterion and may have different solubility characteristics. If simple crystallization is insufficient, column chromatography can be employed for more rigorous purification.

Troubleshooting Guide: Low Yield

Low yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identify and resolve potential causes.

Problem Potential Cause Troubleshooting Steps
Consistently Low Yield of Mono-acylated Product Formation of Di-acylated Byproduct: Both amine groups of piperazine are reacting with succinic anhydride.- Utilize a Mono-protonated Piperazine Strategy: Prepare piperazine monohydrochloride or use acetic acid as the solvent to form the piperazine-1-ium salt in situ. This will protect one of the amine groups and favor mono-acylation.[1][3] - Control Stoichiometry: Use a slight excess of piperazine relative to succinic anhydride to increase the statistical probability of mono-acylation.
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reaction or side reactions.- Optimize Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allow it to warm to room temperature. Monitor the reaction progress using TLC. - Optimize Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC to determine the optimal reaction time.
Poor Quality of Reagents: Impurities in piperazine or succinic anhydride can interfere with the reaction. Succinic anhydride is susceptible to hydrolysis.- Use High-Purity Reagents: Ensure the use of anhydrous piperazine and freshly opened or purified succinic anhydride. - Check for Hydrolysis: If the succinic anhydride has been stored for a long time, it may have hydrolyzed to succinic acid. Use fresh reagent for best results.
Difficulty in Isolating the Product Product Lost During Workup: The product may be partially soluble in the filtrate or wash solutions.- Optimize Precipitation/Crystallization: Adjust the pH of the solution to the isoelectric point of the amino acid product to minimize its solubility and maximize precipitation. - Careful Washing: Use minimal amounts of cold solvent to wash the precipitated product to avoid significant loss.
Incomplete Precipitation: The product may not fully precipitate from the reaction mixture.- Cool the Reaction Mixture: Ensure the reaction mixture is sufficiently cooled to induce crystallization. - Add an Anti-Solvent: If the product is soluble in the reaction solvent, the addition of an anti-solvent (a solvent in which the product is insoluble) can promote precipitation.
Presence of Multiple Spots on TLC Formation of Byproducts and Unreacted Starting Materials: Indicates a non-selective reaction or incomplete conversion.- Review Reaction Conditions: Re-evaluate the reaction conditions, particularly the stoichiometry and the use of the mono-protonation strategy. - Purification: Employ column chromatography for efficient separation of the desired product from impurities if crystallization is ineffective.

Data Presentation: Representative Yields for Mono-acylation of Piperazine

Acylating AgentReaction ConditionsReported Yield of Mono-acylated ProductReference
Acetic AnhydridePiperazine-1-ium cation on a resin, acetone, 40°C, 4-6hGood (exact % not specified)[1]
Benzoic AnhydridePiperazine-1-ium cation on a resin, acetone, 40°C, 4-6hGood (exact % not specified)[1]
Phthalic AnhydridePiperazine-1-ium cation on a resin, acetone, 40°C, 4-6hGood (exact % not specified)[1]
Acetic Formic AnhydridePiperazine-1-ium chloride76%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted from general procedures for mono-acylation of piperazine)

This protocol is an adapted procedure based on established methods for the selective mono-acylation of piperazine.

Materials:

  • Piperazine (anhydrous)

  • Succinic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of Piperazine Monohydrochloride:

    • Dissolve piperazine (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of concentrated HCl (1.0 eq) in ethanol dropwise with stirring.

    • A white precipitate of piperazine monohydrochloride should form.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol and then diethyl ether.

    • Dry the piperazine monohydrochloride under vacuum.

  • Acylation Reaction:

    • Suspend the dried piperazine monohydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

    • Cool the suspension in an ice bath.

    • In a separate flask, dissolve succinic anhydride (1.0-1.1 eq) in the same solvent.

    • Add the succinic anhydride solution dropwise to the stirred piperazine monohydrochloride suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • The product may precipitate out of the reaction mixture as a white solid. If so, collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted succinic anhydride.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • To further purify, adjust the pH of an aqueous solution of the crude product to its isoelectric point to induce precipitation of the pure zwitterionic product.

    • Filter the purified product, wash with cold deionized water, and dry under vacuum.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

reaction_pathway piperazine Piperazine piperazine_hcl Piperazine Monohydrochloride piperazine->piperazine_hcl Protonation byproduct 1,4-Disuccinoylpiperazine (Byproduct) piperazine->byproduct Di-acylation (Side Reaction) succinic_anhydride Succinic Anhydride product This compound succinic_anhydride->product succinic_anhydride->byproduct hcl HCl hcl->piperazine_hcl piperazine_hcl->product Mono-acylation (Desired Reaction)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_byproduct Check for Di-acylated Byproduct (e.g., by TLC, NMR) start->check_byproduct implement_mono_protonation Implement/Optimize Mono-protonation Strategy check_byproduct->implement_mono_protonation Yes check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_byproduct->check_reaction_conditions No end Improved Yield implement_mono_protonation->end optimize_conditions Optimize Temperature, Time, and Reagent Ratios check_reaction_conditions->optimize_conditions Suboptimal check_reagent_quality Verify Purity of Piperazine and Succinic Anhydride check_reaction_conditions->check_reagent_quality Optimal optimize_conditions->end use_pure_reagents Use Fresh/Purified Reagents check_reagent_quality->use_pure_reagents Impure review_workup Review Work-up and Purification Procedure check_reagent_quality->review_workup Pure use_pure_reagents->end optimize_purification Optimize Precipitation/Crystallization (pH adjustment, solvent) review_workup->optimize_purification Inefficient review_workup->end Efficient optimize_purification->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Oxo-4-piperazin-1-yl-butyric acid. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most direct and common method is the acylation of piperazine with succinic anhydride. This reaction is typically performed in a suitable solvent and can be optimized to favor the desired mono-acylated product.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenge is controlling the selectivity between the desired mono-acylated product and the di-acylated byproduct, 1,4-disuccinylpiperazine. Due to the presence of two reactive secondary amine groups on the piperazine ring, di-substitution is a common side reaction.[1] Other challenges include ensuring the purity of reagents and optimizing purification methods to remove unreacted starting materials and byproducts.

Q3: How can I minimize the formation of the di-acylated byproduct?

A3: Several strategies can be employed to enhance mono-selectivity:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 3-10 equivalents) statistically favors the reaction of succinic anhydride with an unreacted piperazine molecule over the mono-substituted product.[1]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid, such as acetic acid or hydrochloric acid, forms the piperazine-1-ium salt. The protonated nitrogen is deactivated, directing the acylation to the free secondary amine. This is a cost-effective, one-pot method to achieve high mono-selectivity.[1]

  • Use of a Mono-Protected Piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, ensures that the reaction can only occur at the unprotected nitrogen. This is followed by a deprotection step to yield the final product. While this method offers high selectivity, it involves additional synthetic steps.[1]

Q4: What are the recommended solvents for this reaction?

A4: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a suitable reaction medium as it also facilitates the in situ mono-protonation of piperazine. Other commonly used solvents for acylation reactions include dichloromethane (DCM), tetrahydrofuran (THF), and acetone.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting materials (piperazine and succinic anhydride), the desired product, and the di-acylated byproduct. Staining with an appropriate agent, such as potassium permanganate or iodine, can be used for visualization if the compounds are not UV-active.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Formation of a significant amount of the di-acylated byproduct.- Incomplete reaction.- Suboptimal reaction temperature.- Poor quality of reagents.- Increase the molar excess of piperazine to 5-10 equivalents.- Employ the in situ mono-protonation strategy by using acetic acid as the solvent.- Monitor the reaction by TLC to ensure completion.- Optimize the reaction temperature. Some acylations may require gentle heating.- Use fresh, anhydrous reagents. Succinic anhydride is sensitive to moisture.
Presence of Multiple Spots on TLC, Including a Major Byproduct - The major byproduct is likely the di-acylated piperazine.- Implement strategies to improve mono-selectivity as described in the low yield section.- Optimize the purification method. Column chromatography with a suitable gradient can effectively separate the mono- and di-substituted products.
Difficulty in Purifying the Product - The product may be contaminated with excess piperazine or the di-acylated byproduct.- The product may have similar polarity to the impurities.- If excess piperazine is used, it can be removed by an acidic wash during the workup. The desired product, being an acid, will remain in the organic layer, while the basic piperazine will be extracted into the aqueous acidic layer.- For removing the di-acylated byproduct, recrystallization from a suitable solvent or column chromatography may be necessary.- Acid-base extraction can be a powerful purification technique. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution. The acidic product will move to the aqueous layer as its salt. The aqueous layer can then be acidified and the purified product extracted with an organic solvent.
Reaction Does Not Proceed or is Very Slow - Inactive reagents (e.g., hydrolyzed succinic anhydride).- Low reaction temperature.- Insufficient activation of the acylating agent.- Ensure that the succinic anhydride is dry and has been stored properly.- Gently heat the reaction mixture and monitor the progress by TLC.- In some cases, the use of a coupling agent or conversion of the carboxylic acid to a more reactive species (e.g., an acyl chloride) might be considered, though this adds complexity to the synthesis.

Data Presentation

Table 1: Comparison of Strategies to Achieve Mono-Acylation of Piperazine

Strategy Stoichiometry (Piperazine:Succinic Anhydride) Typical Yield Range Advantages Disadvantages
Excess Piperazine 3:1 to 10:170-80%[1]One-step reaction, cost-effective.[1]Difficult removal of excess piperazine.[1]
Mono-Boc Protection 1:1 (Boc-Piperazine:Anhydride)>80% (for acylation step)[1]High selectivity, clean reaction.[1]Multi-step process (protection and deprotection), higher cost.[1]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:anhydride60-89%[1]One-pot synthesis, good yields.[1]May require longer reaction times.[1]

Experimental Protocols

Protocol 1: Synthesis via In Situ Mono-Protonation

This protocol is adapted from a simplified method for the chemoselective synthesis of mono-substituted piperazines.

Materials:

  • Piperazine

  • Succinic anhydride

  • Glacial acetic acid

  • Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve piperazine (1 equivalent) in glacial acetic acid.

  • To this solution, add a solution of succinic anhydride (0.75 equivalents) in acetone.

  • Stir the reaction mixture at 40°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold acetone.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from water to yield this compound as a white crystalline solid.

Protocol 2: Synthesis using a Mono-Protected Piperazine

This protocol involves the use of N-Boc-piperazine to ensure mono-acylation.

Step 1: Acylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add succinic anhydride (1 equivalent) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup by washing the organic layer with a mild acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-4-oxo-4-piperazin-1-yl-butyric acid by column chromatography if necessary.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified N-Boc protected product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0°C.

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting product can be purified by recrystallization or precipitation.

Mandatory Visualizations

Reaction_Pathway Piperazine Piperazine Intermediate Zwitterionic Intermediate Piperazine->Intermediate + Succinic Anhydride SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Product This compound Intermediate->Product Intramolecular proton transfer DiProduct 1,4-Disuccinylpiperazine (Byproduct) Product->DiProduct + Succinic Anhydride

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reagents Combine Piperazine and Succinic Anhydride in Solvent start->reagents reaction Stir at specified temperature reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., quenching, extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze TLC of crude reaction mixture start->check_tlc di_substitution High di-substitution? check_tlc->di_substitution incomplete_reaction Incomplete reaction? di_substitution->incomplete_reaction No solution_di_sub Increase piperazine excess or use mono-protonation di_substitution->solution_di_sub Yes purification_issue Purification issue? incomplete_reaction->purification_issue No solution_incomplete Increase reaction time or temperature incomplete_reaction->solution_incomplete Yes solution_purification Optimize purification method (e.g., acid-base extraction) purification_issue->solution_purification Yes end Optimized Synthesis purification_issue->end No solution_di_sub->end solution_incomplete->end solution_purification->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

"4-Oxo-4-piperazin-1-yl-butyric acid" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxo-4-piperazin-1-yl-butyric acid. The information provided addresses common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is not dissolving in aqueous buffers. What can I do?

A1: Poor aqueous solubility can be a significant hurdle. Due to the presence of a basic piperazine ring and an acidic carboxylic acid group, the solubility of this compound is highly dependent on the pH of the solution. Here are several strategies to improve its solubility:

  • pH Adjustment: The ionization state of the molecule changes with pH. At acidic pH, the piperazine nitrogen is protonated, leading to increased solubility. Conversely, at basic pH, the carboxylic acid is deprotonated, which can also enhance solubility. A systematic pH-solubility profile is recommended to identify the optimal pH for your experiments.

  • Use of Co-solvents: For stock solutions, consider using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[1] It is crucial to ensure the final concentration of the co-solvent in your assay is low enough (typically <0.5% for DMSO) to not interfere with the experimental results.[1]

  • Salt Formation: Converting the compound to a salt is a common and effective method to improve aqueous solubility.[1][2] Given that this compound has both acidic and basic moieties, it can form salts with both acids and bases. A salt screening study can help identify a suitable salt form with improved solubility and stability.[1]

Q2: I am observing degradation of my compound in solution. What are the likely causes and how can I mitigate this?

A2: The stability of this compound can be influenced by several factors, including pH, temperature, and light exposure. The amide and carboxylic acid functional groups can be susceptible to hydrolysis.

  • pH-Dependent Hydrolysis: Amide bonds can hydrolyze under both acidic and basic conditions. It is advisable to conduct a stability study across a range of pH values to determine the pH at which the compound is most stable.

  • Temperature Effects: Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation. For long-term storage, it is recommended to store the compound in a solid, crystalline form in a desiccated environment.

  • Light Sensitivity: Some organic molecules are sensitive to light. To prevent photodegradation, store solutions in amber vials or protect them from light.

Q3: How can I prepare a stock solution of this compound?

A3: For initial experiments, preparing a high-concentration stock solution in an organic solvent is a common practice.

  • Start by attempting to dissolve the compound in 100% DMSO.

  • If solubility in DMSO is limited, you can try other organic solvents such as ethanol or N,N-dimethylformamide (DMF).

  • For aqueous experiments, the stock solution can then be serially diluted into the aqueous buffer of choice. Pay close attention to potential precipitation upon dilution. It is recommended to visually inspect the solution after each dilution step.

Troubleshooting Guides

Solubility Troubleshooting
IssuePossible CauseRecommended Action
Compound precipitates when diluted from organic stock into aqueous buffer. The compound has low aqueous solubility at the final pH and concentration.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent in the final solution (ensure it's compatible with your assay).- Adjust the pH of the aqueous buffer.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.- Perform a thorough solubility assessment in the assay buffer.- Consider using a different formulation approach, such as complexation with cyclodextrins.[1]
Difficulty preparing a high-concentration stock solution. The compound has limited solubility in common organic solvents.- Try a small-scale solubility test in a variety of solvents (e.g., DMSO, DMF, ethanol, methanol).- Gentle heating or sonication may aid dissolution, but be mindful of potential degradation.
Stability Troubleshooting
IssuePossible CauseRecommended Action
Loss of compound potency over time in solution. Chemical degradation (e.g., hydrolysis).- Determine the optimal pH for stability and buffer your solutions accordingly.- Store solutions at lower temperatures (e.g., 4°C or -20°C).- Prepare fresh solutions for each experiment.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.- Characterize the degradation products to understand the degradation pathway.- Modify storage and experimental conditions to minimize the formation of these products.
Discoloration of the solution. Potential oxidative degradation or other chemical reactions.- Protect the solution from light.- Consider adding antioxidants if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or µg/mL).

Protocol 2: Preliminary Stability Assessment
  • Prepare solutions of this compound at a known concentration in different buffers covering a range of pH values (e.g., pH 3, 5, 7.4, and 9).

  • Divide each solution into aliquots and store them under different conditions:

    • Temperature: 4°C, 25°C (room temperature), and 40°C.

    • Light: Protected from light (amber vials) and exposed to light.

  • At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each condition.

  • Analyze the samples by a stability-indicating analytical method (e.g., HPLC) to determine the remaining concentration of the parent compound and detect the formation of any degradation products.

  • Calculate the percentage of the compound remaining at each time point under each condition to assess its stability.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Poor Solubility Observed ph_adjust Adjust pH of Aqueous Solution start->ph_adjust check_solubility1 Is Solubility Improved? ph_adjust->check_solubility1 cosolvent Use a Co-solvent (e.g., DMSO) check_solubility2 Is Solubility Improved? cosolvent->check_solubility2 salt_form Consider Salt Formation check_solubility3 Is Solubility Improved? salt_form->check_solubility3 check_solubility1->cosolvent No success Proceed with Experiment check_solubility1->success Yes check_solubility2->salt_form No check_solubility2->success Yes check_solubility3->success Yes fail Consult Formulation Scientist check_solubility3->fail No

Caption: Troubleshooting workflow for addressing solubility issues.

G General Stability Study Flowchart prep_solution Prepare Solutions in Buffers of Varying pH storage Store Aliquots under Different Temperature and Light Conditions prep_solution->storage sampling Collect Samples at Defined Time Points storage->sampling analysis Analyze Samples by Stability-Indicating Method sampling->analysis data_eval Evaluate Data: - % Compound Remaining - Degradant Formation analysis->data_eval conclusion Determine Optimal Storage Conditions and Shelf-life data_eval->conclusion

Caption: Flowchart for a typical stability study.

G Potential Degradation Pathway of this compound parent This compound hydrolysis_product1 Succinic acid parent->hydrolysis_product1 Amide Hydrolysis hydrolysis_product2 Piperazine parent->hydrolysis_product2 Amide Hydrolysis

Caption: Potential hydrolytic degradation pathway.

References

Technical Support Center: Purification of 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of "4-Oxo-4-piperazin-1-yl-butyric acid."

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2][3] For this compound, which is a polar molecule, polar solvents are a good starting point. Good single-solvent candidates include water or lower alcohols like ethanol. Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.[4] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To troubleshoot this, you can:

  • Add a small amount of additional hot solvent to decrease saturation.

  • Re-heat the solution to ensure all the oil has dissolved, then allow it to cool more slowly.

  • Try a different recrystallization solvent with a lower boiling point.[5]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used, but it may be challenging due to the high polarity of the carboxylic acid group.[6] The compound will likely adhere strongly to a standard silica gel stationary phase. Therefore, a polar mobile phase will be required for elution. A gradient elution starting with a less polar solvent and gradually increasing the polarity is often effective. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid) or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable.[7][8][9]

Q5: What are the likely impurities I might encounter?

A5: Potential impurities could include unreacted starting materials from the synthesis, by-products from side reactions, or residual solvents. Given the structure, common impurities might be unreacted piperazine or succinic anhydride derivatives. If piperazine is an impurity, it can be removed by an acidic wash during an extraction procedure.[10]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent was added).- The solution has become supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5]- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[11]- Add a seed crystal of the pure compound.[5]
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the washing solvent is thoroughly chilled before use and use a minimal amount.[11]
Product is still impure after recrystallization. - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent is not effective at separating the compound from a specific impurity.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]- Try a different recrystallization solvent or consider a preliminary purification step like acid-base extraction.
Colored impurities remain in the final product. - Colored, high molecular weight by-products are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate, to convert the carboxylic acid to its water-soluble carboxylate salt. The basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of the desired compound.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid like 1M HCl until the solution is acidic (check with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Pure Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize acid_base Acid-Base Extraction crude->acid_base Dissolve, extract with base, acidify to precipitate chromatography Column Chromatography crude->chromatography Adsorb on stationary phase, elute with mobile phase pure Pure Product recrystallization->pure acid_base->pure chromatography->pure

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add aq. NaHCO3 and Shake start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral/Basic Impurities separate->org_layer Top/Bottom layer depending on solvent aq_layer Aqueous Layer: Sodium Salt of Product separate->aq_layer acidify Acidify with HCl aq_layer->acidify precipitate Pure Product Precipitates acidify->precipitate

Caption: Logical steps for purification via acid-base extraction.

References

Technical Support Center: Purification of "4-Oxo-4-piperazin-1-yl-butyric acid" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of "4-Oxo-4-piperazin-1-yl-butyric acid" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method is the acylation of piperazine with succinic anhydride. This reaction involves the nucleophilic attack of the secondary amine of piperazine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired product.

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Common impurities can include:

  • Unreacted starting materials: Residual piperazine and succinic anhydride.

  • Bis-acylated piperazine: A common byproduct where both nitrogen atoms of the piperazine ring have reacted with succinic anhydride.

  • Hydrolyzed succinic anhydride: Succinic acid, which can be present if moisture is not excluded from the reaction.

  • Solvent and reagent residues: Residual solvents or coupling agents used in the reaction.

Q3: My crude product is an oil and does not solidify. What should I do?

A3: Oiling out is a common issue, especially with zwitterionic compounds or when significant impurities are present. Please refer to the troubleshooting guide on Crystallization Issues for detailed steps on how to induce crystallization.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide an indication of purity. Thin-Layer Chromatography (TLC) is a quick and effective technique for monitoring reaction progress and assessing the number of components in the crude product.

Troubleshooting Guides

Guide 1: Low Yield in Synthesis

Problem: The yield of the desired this compound derivative is consistently low.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC. If starting materials are still present after the expected reaction time, consider extending the reaction time or gently heating the mixture.
Side Reactions The formation of the bis-acylated byproduct can be minimized by using an excess of piperazine relative to succinic anhydride. A molar ratio of 2:1 (piperazine:succinic anhydride) is a good starting point.
Product Loss During Workup The product is water-soluble. Avoid excessive washing with water during the workup. If an aqueous workup is necessary, consider back-extracting the aqueous layer with a suitable organic solvent like chloroform.
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can hydrolyze the succinic anhydride.
Guide 2: Crystallization Issues

Problem: Difficulty in obtaining a crystalline solid from the crude reaction mixture.

Issue Troubleshooting Strategy
Product is Oiling Out 1. Solvent Selection: The choice of solvent is critical. For zwitterionic compounds like this compound, a mixture of a polar solvent (in which it is soluble) and a non-polar solvent (in which it is insoluble) is often effective. Try dissolving the oil in a minimal amount of hot methanol or ethanol and then slowly adding a non-polar solvent like diethyl ether or hexane until turbidity is observed. 2. Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. 3. Seeding: If a small amount of pure crystalline product is available, add a seed crystal to the supersaturated solution to induce crystallization.
No Crystals Form Upon Cooling 1. Concentrate the Solution: The solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again. 2. Induce Supersaturation: If the solution is clear, it may not be saturated. Slowly add a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then add a few drops of the polar solvent to redissolve the precipitate and allow it to cool slowly.
Crystals are Very Fine or Powdery This can indicate that crystallization occurred too rapidly. Redissolve the solid in a minimal amount of hot solvent and allow it to cool more slowly. Insulating the flask can promote the growth of larger crystals.
Guide 3: HPLC Purification Challenges

Problem: Poor separation or peak shape during HPLC purification.

Issue Troubleshooting Strategy
Poor Peak Shape (Tailing) The basic nature of the piperazine moiety can interact with residual silanol groups on the silica-based column. 1. Mobile Phase Additive: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to improve peak shape. 2. Acidic Modifier: Alternatively, adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the piperazine nitrogens, leading to better chromatography.
Poor Retention on Reversed-Phase Columns The compound is highly polar and may elute in the void volume. 1. Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of water (e.g., 95% water, 5% acetonitrile) with an appropriate buffer or ion-pairing agent. 2. HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for highly polar compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • Succinic anhydride

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of succinic anhydride (1.0 equivalent) in anhydrous DCM to the piperazine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with a few drops of ammonia).

  • Upon completion, a white precipitate should form. If not, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the concentrated mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol

  • Diethyl ether

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through celite.

  • Slowly add diethyl ether to the hot methanolic solution until a slight turbidity persists.

  • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

Solvent System (v/v)Temperature (°C) for DissolutionCrystal Formation upon CoolingPurity (by HPLC, %)
Methanol/Diethyl Ether (1:3)50Good quality crystals98.5
Ethanol/Hexane (1:2)60Oiled out initially, then solid95.2
Isopropanol/Toluene (1:1)75Fine needles97.1
Water100Soluble, no crystals on cooling-

Table 2: HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis A Piperazine in DCM C Reaction Mixture A->C Add at 0°C B Succinic Anhydride in DCM B->C Stir 4h at RT D Concentration C->D E Precipitation with Ether D->E F Filtration E->F G Crude Product F->G H Recrystallization (Methanol/Ether) G->H I Filtration & Drying H->I J Pure Product I->J K HPLC J->K L NMR J->L Troubleshooting_Logic Start Low Purity after Initial Synthesis Impurity_Check Identify Impurities by HPLC/TLC Start->Impurity_Check Starting_Material Unreacted Starting Materials Present? Impurity_Check->Starting_Material Yes Side_Product Bis-acylated Side Product Present? Impurity_Check->Side_Product No Action_SM Optimize Reaction: - Increase reaction time - Use excess piperazine Starting_Material->Action_SM Other_Impurity Other Impurities Present? Side_Product->Other_Impurity No Action_SP Adjust Stoichiometry: - Use a larger excess of piperazine Side_Product->Action_SP Yes Action_Other Purification Strategy: - Recrystallization - Column Chromatography Other_Impurity->Action_Other Yes

Technical Support Center: Monitoring "4-Oxo-4-piperazin-1-yl-butyric acid" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving "4-Oxo-4-piperazin-1-yl-butyric acid" using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for reaction monitoring?

A1: this compound is a bifunctional molecule. It possesses a carboxylic acid group, making it acidic, and a piperazine ring with a tertiary amine, which can be basic. This amphoteric nature, combined with its polarity, influences its solubility and chromatographic behavior. For instance, its polarity suggests it will have a strong affinity for polar stationary phases like silica gel in TLC.[1][2]

Q2: I am not seeing good separation between my starting material (e.g., piperazine) and the product on my TLC plate. What can I do?

A2: Poor separation is often due to an inappropriate solvent system. Since both piperazine (a diamine) and the product are polar, you need a sufficiently polar mobile phase to move them from the baseline. However, if the eluent is too polar, both spots may travel with the solvent front, resulting in high Rf values and no separation. Try adjusting the polarity of your solvent system. A common starting point for polar compounds is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexanes.[2] For highly polar compounds like yours, consider using solvent systems like 5-10% methanol in dichloromethane or even more complex mixtures like ethyl acetate/butanol/acetic acid/water.[3][4][5]

Q3: My spots are streaking on the TLC plate. How can I fix this?

A3: Streaking can occur for several reasons:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture before spotting.[1]

  • Compound Acidity/Basicity: The carboxylic acid or the piperazine amine can interact strongly with the acidic silica gel stationary phase, causing streaking. Adding a small amount of acetic acid (to protonate the piperazine) or a base like triethylamine or ammonium hydroxide (to deprotonate the carboxylic acid) to your eluent can often resolve this by creating a more uniform interaction.[3][4]

  • Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before applying it to the plate.

Q4: What is a good starting point for developing an LC-MS method for this compound?

A4: For a polar, acidic compound like this compound, a reversed-phase LC-MS method is a good starting point. Use a C18 column with a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol. To improve peak shape and aid in ionization, it is crucial to use a volatile mobile phase additive. A common choice is 0.1% formic acid in both the aqueous and organic phases for positive ion mode electrospray ionization (ESI+), which will protonate the piperazine nitrogen.[6] Alternatively, for negative ion mode (ESI-), a basic modifier like ammonium hydroxide or a buffer like ammonium acetate could be used to deprotonate the carboxylic acid.[7][8]

Q5: I am getting a very low signal for my compound in LC-MS. How can I improve sensitivity?

A5: Low sensitivity in LC-MS for acidic compounds can be challenging.[9] Here are several strategies to improve it:

  • Optimize Ionization Source: Ensure your ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your compound's m/z.

  • Switch Ionization Mode: The molecule has both a basic nitrogen (piperazine) and a carboxylic acid. It should be detectable in both positive (ESI+) and negative (ESI-) ion modes. Experiment with both to see which provides a better signal. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is recommended.[6] For ESI-, a basic mobile phase might be more effective.[8][10]

  • Check Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and MS-friendly (e.g., formic acid, ammonium acetate).[11] Non-volatile buffers like phosphates will contaminate the mass spectrometer and suppress the signal.[7]

  • Consider Chemical Derivatization: If sensitivity remains an issue, you can derivatize the carboxylic acid group with a tag that has a high proton affinity. This can significantly enhance ionization efficiency in positive mode.[9]

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No spots visible Insufficiently concentrated sample; Compound is not UV active and no stain was used.Concentrate the sample; Use a universal stain like potassium permanganate or iodine.
Spots remain at the baseline (Rf ≈ 0) Solvent system is not polar enough.Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[1]
Spots run with the solvent front (Rf ≈ 1) Solvent system is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in an ethyl acetate/hexane mixture.[2]
Streaking spots Sample overload; Strong interaction with silica (acid/base); Sample not fully dissolved.Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent; Ensure complete dissolution before spotting.[1]
Poor separation Eluent polarity is not optimized.Systematically test a range of solvent systems with varying polarities. Consider a two-solvent system first and then add a third co-solvent if needed for better resolution.
LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peak or very low signal Incorrect ionization mode (positive/negative); Poor ionization efficiency; Compound is not eluting from the column.Try switching ionization modes; Optimize mobile phase pH with formic acid (for positive mode) or ammonium hydroxide (for negative mode) to enhance ionization[6][8]; Check for compatibility between your compound and column chemistry.
Broad or tailing peaks Secondary interactions with the stationary phase; Inappropriate mobile phase pH.Add an appropriate modifier to the mobile phase (e.g., 0.1% formic acid) to improve peak shape; Ensure the mobile phase pH is at least 2 units away from the compound's pKa.
Multiple peaks for a single compound On-column degradation; Presence of isomers or tautomers; In-source fragmentation.Check compound stability under analytical conditions; Simplify the mobile phase; Optimize MS source conditions to minimize fragmentation.
Inconsistent retention times Poor column equilibration; Mobile phase composition drift; Column degradation.Ensure the column is fully equilibrated before each injection; Prepare fresh mobile phase daily; Use a guard column and operate within the column's recommended pH range.[10]

Experimental Protocols

Protocol 1: TLC Monitoring of Reaction
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol, DMF). Prepare separate solutions of your starting materials and co-spot them for comparison.

  • Spotting: Using a capillary tube, spot the prepared samples on the origin line. Keep the spots small and allow the solvent to evaporate completely between applications.

  • Developing Chamber: Add the chosen eluent to a developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate with solvent vapors for 5-10 minutes.

  • Development: Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate dip).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of starting material spots and the appearance of the product spot over time.

Suggested TLC Solvent Systems (Eluents):

Solvent SystemRatio (v/v)Expected Behavior for Product
Dichloromethane (DCM) / Methanol (MeOH)95:5 to 90:10Good starting point. Adjust MeOH for polarity.
Ethyl Acetate (EtOAc) / Hexanes50:50 to 100% EtOAcMay require higher polarity.
EtOAc / Butanol / Acetic Acid / Water80:10:5:5For very polar compounds or difficult separations.[3][4]
5% (10% NH4OH in MeOH) / DCM95:5For basic compounds to reduce streaking.[3][5]
Protocol 2: LC-MS Monitoring of Reaction
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1 µL) in a large volume of 50:50 water/acetonitrile (e.g., 1 mL) to prevent column overload and detector saturation.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Expected Ion: The expected protonated molecule [M+H]⁺ for this compound (C₉H₁₆N₂O₃, MW: 200.24) would be m/z 201.12.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~350 °C.

  • Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material(s) and the increase in the peak area of the product over time. Confirm the identity of the product peak by its retention time and mass-to-charge ratio.

Data Presentation

Table of Related Compounds and Molecular Weights:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₉H₁₆N₂O₃200.24201.12
PiperazineC₄H₁₀N₂86.1487.09
Succinic AnhydrideC₄H₄O₃100.07N/A (Reactant)
4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid[12][13]C₉H₁₆N₂O₃200.24201.12
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid[14]C₁₃H₂₂N₂O₅286.32287.16

Visualizations

G cluster_0 Potential Synthesis Reaction A Piperazine C This compound A->C B Succinic Anhydride B->C

Caption: A potential synthesis pathway for the target compound.

start Start: Reaction Aliquot prep Prepare Sample for TLC (Dilute, Spot on Plate) start->prep develop Develop Plate in Saturated Chamber prep->develop visualize Visualize Spots (UV light, Stain) develop->visualize analyze Analyze Rf Values (Reactant vs. Product) visualize->analyze end End: Determine Reaction Progress analyze->end

Caption: Workflow for monitoring a reaction using TLC.

start Start: Reaction Aliquot prep Prepare Sample for LC-MS (Dilute in Mobile Phase) start->prep inject Inject onto LC System prep->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect by Mass Spectrometer (Scan for m/z) separate->detect analyze Analyze Chromatogram (Peak Area, Retention Time) detect->analyze end End: Quantify Reaction Conversion analyze->end

Caption: Workflow for monitoring a reaction using LC-MS.

start Poor TLC Separation cause1 Spots at Baseline (Rf~0)? start->cause1 sol1 Increase Eluent Polarity (e.g., add more MeOH) cause1->sol1 Yes cause2 Spots at Solvent Front (Rf~1)? cause1->cause2 No end Improved Separation sol1->end sol2 Decrease Eluent Polarity (e.g., add more Hexanes) cause2->sol2 Yes cause3 Streaking Spots? cause2->cause3 No sol2->end sol3 Dilute Sample or Add Acid/Base to Eluent cause3->sol3 Yes sol3->end

Caption: A troubleshooting decision tree for common TLC issues.

References

Preventing byproduct formation with "4-Oxo-4-piperazin-1-yl-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-Oxo-4-piperazin-1-yl-butyric acid." The focus is on preventing byproduct formation during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

The most common synthetic route is the reaction of piperazine with succinic anhydride. This reaction involves the nucleophilic attack of one of the amine groups of piperazine on the electrophilic carbonyl carbon of succinic anhydride, leading to a ring-opening amidation.[1][2][3][4]

The primary byproducts of concern are:

  • Bis-acylation product (Byproduct A): A second molecule of succinic anhydride can react with the remaining N-H of the piperazine ring in the desired product. This is a common issue when working with symmetrical diamines.[5]

  • Piperazine-1,4-diyl)bis(4-oxobutanoic acid): This results from the reaction of both nitrogen atoms of piperazine with two molecules of succinic anhydride.

  • Unreacted starting materials: Residual piperazine or succinic anhydride may remain if the reaction does not go to completion.

Q2: During the synthesis of this compound, I am observing a significant amount of the bis-acylation byproduct. How can I minimize its formation?

Minimizing the bis-acylation byproduct requires controlling the stoichiometry and reaction conditions to favor mono-acylation. Here are key strategies:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine relative to succinic anhydride will statistically favor the mono-acylation product.

  • Slow Addition of Succinic Anhydride: Adding the succinic anhydride solution dropwise to a solution of piperazine at a controlled temperature (e.g., 0-5 °C) can help maintain a high local concentration of the amine, reducing the chance of the mono-acylated product reacting again.

  • Choice of Solvent: Using a solvent in which the mono-acylated product has limited solubility can cause it to precipitate out of the reaction mixture, preventing further reaction.

Q3: I am using this compound in a subsequent amide coupling reaction and observing low yields. What could be the issue?

Low yields in subsequent amide coupling reactions can stem from several factors:

  • Purity of the Starting Material: Ensure your "this compound" is free from byproducts, especially unreacted piperazine, which can compete in the coupling reaction.

  • Choice of Coupling Reagents: The selection of an appropriate amide coupling reagent is crucial for high yields.[6] Commonly used reagents include EDC/HOBt and HATU.[6][7]

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time need to be optimized for your specific substrates. Anhydrous conditions are often critical to prevent hydrolysis of the activated carboxylic acid.

  • Base: The choice and amount of base (e.g., DIPEA) can significantly impact the reaction outcome.[6]

Q4: Can intramolecular cyclization of this compound be a problem?

Yes, under certain conditions, intramolecular cyclization can occur. Heating the compound, especially in the presence of a dehydrating agent, can lead to the formation of a succinimide derivative through the reaction of the carboxylic acid with the amide nitrogen.[2] To avoid this, prolonged heating at high temperatures should be avoided during synthesis, work-up, and storage.

Troubleshooting Guide: Byproduct Formation

IssuePotential CauseRecommended Solution
High levels of bis-acylation byproduct Molar ratio of reactants is close to 1:1.Use a significant excess of piperazine (e.g., 3-5 equivalents).
Rapid addition of succinic anhydride.Add succinic anhydride solution slowly and at a reduced temperature (0-5 °C).
Presence of unreacted starting materials Incomplete reaction.Increase reaction time or consider a modest increase in temperature after the initial addition.
Poor mixing.Ensure efficient stirring throughout the reaction.
Formation of an unexpected higher molecular weight species Potential for oligomerization/polymerization.Maintain dilute reaction conditions and control stoichiometry carefully.
Low yield of desired product after purification Product loss during work-up.Optimize extraction and crystallization solvents and pH adjustments.
Inefficient purification method.Consider column chromatography if crystallization is not effective.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproducts

This protocol is designed to favor the formation of the mono-acylated product.

Materials:

  • Piperazine (5 equivalents)

  • Succinic anhydride (1 equivalent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve piperazine (5 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve succinic anhydride (1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any piperazine salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be precipitated by adding an anti-solvent like diethyl ether and then collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Amide Coupling of this compound using EDC/HOBt

This protocol describes a standard procedure for forming an amide bond with the carboxylic acid moiety of the title compound.[6][7]

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.).

  • Add HOBt (1.2 eq.) and DIPEA (2.5 eq.) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[6]
HATUNoneDIPEADMF1 - 485 - 95Highly efficient and fast, but more expensive.
DCCHOBtTEADCM6 - 1870 - 85Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.

Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.[6]

Visualizations

Synthesis_Pathway succinic_anhydride Succinic Anhydride intermediate Tetrahedral Intermediate succinic_anhydride->intermediate piperazine Piperazine (Excess) piperazine->intermediate + product This compound intermediate->product Proton Transfer byproduct Bis-acylation Byproduct product->byproduct + Succinic Anhydride (Undesired)

Caption: Synthetic pathway for this compound.

Troubleshooting_Byproduct start High Level of Bis-acylation Byproduct Detected check_ratio Check Molar Ratio (Piperazine:Anhydride) start->check_ratio ratio_ok Ratio > 3:1? check_ratio->ratio_ok increase_piperazine Increase Piperazine to 3-5 Equivalents ratio_ok->increase_piperazine No check_addition Review Addition Procedure ratio_ok->check_addition Yes increase_piperazine->check_addition addition_ok Slow, Dropwise Addition at 0-5 °C? check_addition->addition_ok implement_slow_addition Implement Slow Addition at Reduced Temperature addition_ok->implement_slow_addition No end Problem Resolved addition_ok->end Yes implement_slow_addition->end

Caption: Troubleshooting workflow for minimizing bis-acylation byproduct.

References

"4-Oxo-4-piperazin-1-yl-butyric acid" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Oxo-4-piperazin-1-yl-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, this compound should be stored in a refrigerator at temperatures between 0°C and 8°C. Some suppliers recommend storage at +4°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.

Q2: Is this compound sensitive to light?

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A: As a general safety precaution when handling chemical substances, it is recommended to wear standard personal protective equipment (PPE). This includes:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Work in a well-ventilated area or under a chemical fume hood.

Q4: What are the known incompatibilities of this compound?

A: This compound is known to be incompatible with strong oxidizing agents. Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: How should I handle a spill of this compound?

A: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal. Avoid generating dust if the material is in solid form.

Q6: What are the first aid measures in case of exposure?

A: General first aid measures for chemical exposure include:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Q7: How should this compound be disposed of?

A: Disposal of this compound should be in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has changed color or appearance. Improper storage (exposure to light, air, or moisture).1. Review storage conditions. Ensure the container is tightly sealed and protected from light.2. Consider if the compound has been exposed to incompatible materials.3. If degradation is suspected, it is recommended to use a fresh batch of the compound for critical experiments.
Inconsistent experimental results. Compound degradation due to improper handling or storage.1. Verify the storage temperature and check for any temperature fluctuations.2. Ensure the compound is handled in a controlled environment to minimize exposure to air and humidity.3. Prepare solutions fresh for each experiment if stability in solution is unknown.
Difficulty dissolving the compound. The compound may have absorbed moisture, affecting its solubility.1. Ensure the compound has been stored in a desiccated environment if it is hygroscopic.2. Gently warm the solvent or use sonication to aid dissolution, provided this does not degrade the compound.

Quantitative Data Summary

Parameter Value Source/Notes
Recommended Storage Temperature 0°C to 8°CBased on supplier information.
Alternative Storage Temperature +4°C (Refrigerator)Based on supplier information.

Experimental Workflow & Troubleshooting Logic

G Troubleshooting Storage & Handling Issues cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Actions Observe Observe Issue: - Change in Appearance - Inconsistent Results - Solubility Problems CheckStorage Check Storage Conditions: - Temperature Log - Container Seal - Light Exposure Observe->CheckStorage Potential Storage Issue CheckHandling Review Handling Procedures: - PPE Usage - Exposure to Air/Moisture - Cross-Contamination Observe->CheckHandling Potential Handling Issue Quarantine Quarantine Suspect Batch CheckStorage->Quarantine Improper Storage Confirmed CheckHandling->Quarantine Improper Handling Confirmed UseNew Use New Batch for Critical Experiments Quarantine->UseNew Document Document Findings and Update Protocols UseNew->Document

Caption: Troubleshooting workflow for storage and handling issues.

Overcoming poor reactivity of "4-Oxo-4-piperazin-1-yl-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-Oxo-4-piperazin-1-yl-butyric acid" (CAS: 72547-43-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The molecule possesses two primary reactive sites: a carboxylic acid and a secondary amine within the piperazine ring. The carboxylic acid allows for the formation of amides, esters, and other acyl derivatives. The secondary amine of the piperazine ring is available for N-alkylation, N-acylation, and other nucleophilic additions. The presence of the electron-withdrawing amide group attached to one of the piperazine nitrogens can slightly decrease the nucleophilicity of the remaining secondary amine.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, it is recommended to store the compound in a cool, dry place. For extended storage, refrigeration at 2-8°C is advisable. The container should be tightly sealed to prevent moisture absorption and potential degradation.

Q3: What are the common applications of this compound in research and development?

A3: This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for its incorporation into larger structures, making it a key component in the development of novel pharmaceuticals. Piperazine derivatives are prevalent in drugs targeting various receptors in the central nervous system.

Q4: How can I purify this compound if it contains impurities?

A4: Purification can be challenging due to the basic nature of the piperazine moiety and the acidic carboxylic acid.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.

  • Acid-Base Extraction: This technique can separate the amphoteric product from non-ionizable impurities. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid. The protonated piperazine will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

  • Ion Exchange Chromatography: This method can be very effective for purifying piperazine-containing compounds. Cation exchange resins can be used to capture the protonated piperazine, which can then be eluted with a basic solution.

Troubleshooting Guide

Issue 1: Low Yield in Amide Coupling Reactions

Q: I am experiencing low yields when trying to couple an amine to the carboxylic acid of this compound. What are the likely causes and how can I improve the yield?

A: Low yields in amide coupling reactions with this substrate are often due to inefficient activation of the carboxylic acid or suboptimal reaction conditions. The direct reaction between a carboxylic acid and an amine is generally slow and inefficient due to the formation of an unreactive carboxylate salt.

Troubleshooting Steps:

  • Carboxylic Acid Activation: The carboxylic acid must be converted to a more electrophilic species. A variety of coupling reagents can be used for this purpose. The choice of reagent can significantly impact the reaction outcome.

    • Carbodiimides (EDC, DCC): These are common and cost-effective coupling reagents. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[1][2][3]

    • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and often provide better yields, especially for hindered amines or less reactive carboxylic acids.[4] HATU is generally considered one of the most powerful coupling reagents.[4]

    • Phosphonium Salts (PyBOP): These are also very effective and can be advantageous in certain situations.

  • Use of Additives: Additives are often crucial for improving coupling efficiency and reducing side reactions like racemization (if chiral amines are used).

    • HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the activated carboxylic acid to form an active ester, which is more stable and less prone to side reactions than the initial activated species.[4] HOAt is often superior to HOBt for difficult couplings.

  • Base Selection: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA): These are common choices. DIPEA is often preferred as it is more sterically hindered and less likely to cause side reactions.

  • Solvent Choice: The solvent should be anhydrous and capable of dissolving all reactants.

    • DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): These are excellent choices for amide coupling reactions.

Optimized Reaction Conditions for Amide Coupling

ParameterRecommendationRationale
Coupling Reagent HATU (1.1 eq)Highly efficient for a broad range of substrates.
Additive HOAt (1.1 eq)Suppresses side reactions and enhances coupling speed.
Base DIPEA (2-3 eq)Non-nucleophilic base to neutralize acids without competing in the reaction.
Solvent Anhydrous DMFGood solubility for reactants and reagents.
Temperature 0 °C to Room TemperatureStarting at a lower temperature can minimize side reactions.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS to determine completion.

DOT Diagram: Troubleshooting Low Amide Coupling Yield

Amide Coupling Troubleshooting start Low Amide Coupling Yield check_activation Is the Carboxylic Acid Properly Activated? start->check_activation check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes solution1 Use a Stronger Coupling Reagent (e.g., HATU, HCTU) check_activation->solution1 No check_reagents Are Reagents of Good Quality? check_conditions->check_reagents Yes solution3 Optimize Base and Solvent (e.g., DIPEA in dry DMF) check_conditions->solution3 No solution4 Use Fresh, Anhydrous Reagents and Solvents check_reagents->solution4 No end_node Improved Yield check_reagents->end_node Yes solution2 Add an Additive (e.g., HOAt, HOBt) solution1->solution2 solution1->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for low amide coupling yield.

Issue 2: Incomplete N-Alkylation of the Piperazine Ring

Q: I am trying to perform an N-alkylation on the secondary amine of the piperazine ring, but the reaction is sluggish and does not go to completion. What can I do?

A: Incomplete N-alkylation can be due to a number of factors, including the reactivity of the alkylating agent, the choice of base, and the reaction temperature.

Troubleshooting Steps:

  • Reactivity of the Electrophile: The leaving group on your alkylating agent is critical.

    • Alkyl Halides: The reactivity order is I > Br > Cl. If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

    • Alkyl Sulfonates: Mesylates and tosylates are also excellent leaving groups and can be used as alternatives to alkyl halides.

  • Base Selection: A suitable base is needed to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to remove after the reaction.

    • Organic Bases: A hindered organic base like DIPEA can also be used, particularly if the reactants are sensitive to stronger inorganic bases.

  • Solvent and Temperature:

    • Solvents: Polar aprotic solvents like DMF or acetonitrile are generally good choices for N-alkylation reactions.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often increase the reaction rate. Monitor for potential side product formation at higher temperatures.

DOT Diagram: Optimizing N-Alkylation

Caption: Key parameters for optimizing N-alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for coupling an amine (R-NH₂) to the carboxylic acid of this compound using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 4-oxo-4-(piperazin-1-yl)butanoate (Esterification)

This protocol is based on a literature procedure for the synthesis of the methyl ester of the title compound.

Materials:

  • This compound

  • Methanol

  • Thionyl chloride (SOCl₂) or another esterification catalyst (e.g., concentrated H₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend this compound in methanol in a round-bottom flask.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly and carefully add thionyl chloride dropwise to the stirring suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol and thionyl chloride.

  • The resulting crude product, likely the hydrochloride salt of the methyl ester, can be used directly or purified further. For purification, dissolve the crude product in water, basify with a suitable base (e.g., sodium bicarbonate), and extract with an organic solvent like dichloromethane. Dry the organic extracts and concentrate to yield the purified methyl ester.

References

Validation & Comparative

Comparative Analysis of "4-Oxo-4-piperazin-1-yl-butyric acid" Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives based on the "4-Oxo-4-piperazin-1-yl-butyric acid" scaffold, with a focus on their application in oncology. The piperazine ring is a prevalent structural motif in many FDA-approved anticancer drugs, valued for its favorable pharmacokinetic properties.[1][2] Derivatives of this core structure have been extensively explored for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.[1] This guide summarizes quantitative data on the cytotoxic activity of selected derivatives, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of β-elemene piperazine derivatives. β-elemene is a natural compound with antitumor activity, and its derivatization with a piperazine moiety has been shown to enhance its efficacy.[3][4] The data presented are the 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity of β-Elemene Piperazine Derivatives against Human Leukemia (HL-60) Cells [3][4]

Compound IDDerivative StructureIC50 (µM)
DX1 13-(3-methyl-1-piperazinyl)-β-elemene< 12
DX2 13-(cis-3,5-dimethyl-1-piperazinyl)-β-elemene< 12
DX3 13-(4-ethyl-1-piperazinyl)-β-elemene> 12
DX4 13-(4-isopropyl-1-piperazinyl)-β-elemene> 12
DX5 13-piperazinyl-β-elemene< 12

Note: The study indicated that DX1, DX2, and DX5 at 12 µM induced more than 80% apoptosis after 10 hours, while DX3 and DX4 induced less than 15% under the same conditions, suggesting their IC50 values are significantly higher.[4]

Key Signaling Pathway: PI3K/Akt

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.[1] The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[2][5] Inhibition of this pathway is a common mechanism of action for piperazine-containing anticancer agents.[1][2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Piperazine Piperazine Derivative Piperazine->PI3K Inhibits Piperazine->Akt Inhibits

Caption: Generalized PI3K/Akt signaling pathway and points of inhibition by piperazine derivatives.

Experimental Workflow for Cytotoxicity Assessment

A standardized workflow is crucial for the systematic evaluation of novel chemical entities. The following diagram outlines a typical process for assessing the in vitro cytotoxicity of "this compound" derivatives.

Cytotoxicity_Workflow start Start: Synthesized Derivatives cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture treatment 2. Compound Treatment (Dose-Response) cell_culture->treatment incubation 3. Incubation (e.g., 48 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis 5. Data Analysis (IC50 Calculation) viability_assay->data_analysis mechanistic_studies 6. Mechanistic Studies (for potent compounds) data_analysis->mechanistic_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanistic_studies->apoptosis_assay western_blot Western Blot (Protein Expression) mechanistic_studies->western_blot end End: Identification of Lead Compounds apoptosis_assay->end western_blot->end

Caption: Standard workflow for in vitro cytotoxicity testing of novel compounds.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are protocols for key assays used to evaluate the anticancer effects of piperazine derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of their viability.[6]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • "this compound" derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[1]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the piperazine derivatives, such as those in the PI3K/Akt pathway (e.g., phosphorylated Akt, cleaved caspase-3).[6]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Comparative Analysis of Purity Determination for 4-Oxo-4-piperazin-1-yl-butyric acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, the precise determination of purity for novel chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for assessing the purity of "4-Oxo-4-piperazin-1-yl-butyric acid," a bifunctional molecule incorporating both a piperazine and a carboxylic acid moiety. This document outlines a detailed HPLC-MS protocol and contrasts its performance with two orthogonal analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data, presented in tabular format, offers researchers and drug development professionals a comprehensive overview to select the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it highly suitable for purity analysis. The combination of liquid chromatography's resolving power with the sensitivity and specificity of mass spectrometry allows for the detection and characterization of the main component as well as trace-level impurities.

Experimental Protocol: HPLC-MS

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

    • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Drying Gas Temperature: 350°C.

    • Drying Gas Flow: 12 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V.

    • Scan Range: m/z 100-500.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.

Below is a graphical representation of the HPLC-MS experimental workflow.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject Transfer to Autosampler separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate Raw Data quantify Quantification & Purity Calculation integrate->quantify Method_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes HPLC_MS HPLC-MS Sensitivity Sensitivity HPLC_MS->Sensitivity High Specificity Specificity HPLC_MS->Specificity High Sample_Prep Sample Preparation HPLC_MS->Sample_Prep Simple Universality Universality HPLC_MS->Universality Broad Quantitation Quantitation HPLC_MS->Quantitation Relative qNMR qNMR qNMR->Sensitivity Moderate qNMR->Specificity High qNMR->Sample_Prep Simple qNMR->Universality Broad (Soluble) qNMR->Quantitation Absolute GC_MS GC-MS GC_MS->Sensitivity Very High GC_MS->Specificity High GC_MS->Sample_Prep Derivatization often needed GC_MS->Universality Volatile/Semi-Volatile GC_MS->Quantitation Relative

Comparative Biological Activities of 4-Oxo-4-piperazin-1-yl-butyric Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various analogs of "4-Oxo-4-piperazin-1-yl-butyric acid". The information presented is supported by experimental data from peer-reviewed studies, with a focus on analgesic, anti-inflammatory, and potential anticancer and antimicrobial properties.

The versatile scaffold of 4-oxo-4-(piperazin-1-yl)butanoic acid has been a subject of interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The piperazine ring, a common feature in many approved drugs, offers a flexible point for structural modifications, leading to a wide range of biological effects. This guide summarizes key findings on the biological activities of these analogs, presenting quantitative data in structured tables and detailing the experimental protocols used to generate this data.

Analgesic and Anti-inflammatory Activities

A significant body of research has focused on the analgesic and anti-inflammatory properties of 4-oxo-4-(piperazin-1-yl)butanoic acid derivatives, particularly those incorporating a pyrimidin-2-yl moiety on the piperazine ring.

Experimental Data

The following tables summarize the in vivo analgesic and anti-inflammatory activities of a series of synthesized 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamides.

Table 1: Analgesic Activity of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide Analogs

CompoundDose (mg/kg)Analgesic Activity (% Protection)
Parent Acid 10045.2
Amide 1 10068.5
Amide 2 10075.3
Amide 3 10059.1
Ibuprofen 10082.0

Data represents the percentage of protection against p-benzoquinone-induced writhing in mice.

Table 2: Anti-inflammatory Activity of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide Analogs

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema)
Parent Acid 5038.6
Amide 1 5052.4
Amide 2 5061.8
Amide 3 5047.9
Indomethacin 1070.5

Data represents the percentage of inhibition of carrageenan-induced paw edema in rats after 3 hours.

Table 3: Ulcerogenic Effect of Selected Analogs

CompoundDose (mg/kg)Ulcer Index
Amide 2 1501.5
Indomethacin 3018.2

A lower ulcer index indicates less gastric damage.

Experimental Protocols

p-Benzoquinone-Induced Writhing Test (Analgesic Activity): This widely used model assesses the activity of peripherally acting analgesics.

  • Male Swiss albino mice are divided into groups.

  • The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally.

  • After a specific period (e.g., 30 minutes), a solution of p-benzoquinone in ethanol is injected intraperitoneally to induce a characteristic writhing response (stretching, torsion of the trunk, and extension of hind limbs).

  • The number of writhes is counted for a defined period (e.g., 5-15 minutes post-injection).

  • The percentage of protection is calculated by comparing the number of writhes in the treated groups to the control group.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity): This is a standard and highly reproducible model of acute inflammation.

  • Male Wistar rats are used.

  • The test compounds are administered orally.

  • After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized edema.

  • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Ulcerogenic Effect: This assay evaluates the potential of the compounds to cause gastric irritation, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Rats are fasted for 24 hours with free access to water.

  • The test compounds are administered orally at a high dose.

  • After a specific duration (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.

  • The stomachs are opened along the greater curvature and examined for any signs of ulceration or hemorrhage.

  • The severity of the lesions is scored to calculate an ulcer index.

Potential Anticancer and Antimicrobial Activities

While specific quantitative data for the direct analogs of "this compound" in anticancer and antimicrobial screens is not extensively available in the public domain, the broader class of piperazine derivatives has shown significant promise in these areas. The following sections outline the general experimental approaches used to evaluate these activities.

Experimental Protocols

In Vitro Cytotoxicity Assays (Anticancer Activity): These assays are fundamental in the initial screening of potential anticancer agents.

  • Human cancer cell lines are cultured in a suitable medium.

  • The cells are seeded into 96-well plates and allowed to attach overnight.

  • The test compounds, dissolved in a non-toxic solvent like DMSO, are added to the wells at various concentrations.

  • After a specific incubation period (e.g., 48 or 72 hours), cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of living cells.

  • The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Activity): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Broth Microdilution Method: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism (bacteria or fungi). After incubation, the lowest concentration of the compound that shows no visible growth is recorded as the MIC.

  • Agar Dilution Method: The test compound is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that prevents colony formation after incubation.

Signaling Pathways

The biological effects of 4-oxo-4-(piperazin-1-yl)butanoic acid analogs are likely mediated through the modulation of key cellular signaling pathways.

  • NF-κB Signaling Pathway: The anti-inflammatory effects of these compounds may be attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[1]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.[2][3][4]

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow_analgesic cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Induction of Nociception cluster_assessment Assessment A Male Swiss Albino Mice B Grouping of Animals A->B C Oral Administration of Test Compounds B->C D Control Group (Vehicle) B->D E Intraperitoneal Injection of p-Benzoquinone C->E D->E F Counting of Writhing Responses E->F G Calculation of % Protection F->G

Workflow for the p-Benzoquinone-Induced Writhing Test.

experimental_workflow_anti_inflammatory A Male Wistar Rats B Oral Administration of Test Compounds A->B C Sub-plantar Injection of Carrageenan B->C D Measurement of Paw Volume (Plethysmometer) C->D E Calculation of % Inhibition of Edema D->E

Workflow for the Carrageenan-Induced Paw Edema Test.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, LPS, etc. IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binds to Gene Pro-inflammatory Gene Expression DNA->Gene Induces

Simplified NF-κB Signaling Pathway in Inflammation.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Simplified MAPK Signaling Pathway in Cancer.

References

Benchmarking "4-Oxo-4-piperazin-1-yl-butyric acid" synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 4-Oxo-4-piperazin-1-yl-butyric acid, a versatile building block in medicinal chemistry.[1][2] We will delve into the primary synthetic route involving the reaction of piperazine with succinic anhydride and contrast it with alternative strategies, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your research and development needs.

Executive Summary

The synthesis of this compound is most commonly achieved through the direct reaction of piperazine with succinic anhydride. This method is straightforward and utilizes readily available starting materials. However, a key challenge lies in controlling the selectivity to obtain the desired mono-acylated product over the di-acylated byproduct. To address this, a common alternative involves the use of a protected piperazine, such as N-Boc-piperazine, which ensures mono-acylation, followed by a deprotection step. This guide will compare these two primary approaches, presenting data on yield, reaction conditions, and purity.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthesis methods for this compound and a common alternative for a related derivative to provide a broader context.

Method Starting Materials Key Reagents/Solvents Reaction Time Temperature Yield (%) Purity (%) Reference
Method 1: Direct Acylation Piperazine, Succinic AnhydrideAcetic Acid4-6 hours40 °C~85% (for 1-acetylpiperazine)Good[3]
Method 2: Protected Piperazine N-Boc-piperazine, Succinic AnhydrideDichloromethane (DCM)Not specifiedRoom TemperatureNot explicitly stated for this specific reaction, but generally high for acylation.High[4]
Alternative: Friedel-Crafts Acylation (for a derivative) Toluene, Succinic AnhydrideAnhydrous Aluminum Chloride (AlCl₃)4 hoursRefluxNot specifiedNot specified[5]

Note: Data for the direct acylation of piperazine with succinic anhydride to form the title compound is often part of larger synthetic schemes and not always explicitly reported with detailed quantitative data in isolation. The yield for 1-acetylpiperazine is provided as a comparable reaction.

Experimental Protocols

Method 1: Direct Acylation of Piperazine with Succinic Anhydride

This method represents the most direct route to this compound. The key to this synthesis is controlling the stoichiometry and reaction conditions to favor mono-acylation.

Materials:

  • Piperazine

  • Succinic Anhydride[6][7]

  • Acetic Acid (as solvent and catalyst)[3]

  • Weakly acidic cation-exchange resin (optional, for improved selectivity)[3]

Procedure:

  • Dissolve piperazine in acetic acid to form the piperazine-1-ium cation in situ.[3] This protonation of one nitrogen atom deactivates it towards acylation, thus favoring mono-substitution.[3]

  • Alternatively, piperazine can be adsorbed onto a weakly acidic cation-exchange resin to generate the supported piperazine-1-ium cation.[3]

  • To the solution or suspension of the piperazine-1-ium cation, add succinic anhydride in a controlled manner, typically in a 1:0.75 molar ratio of piperazine to anhydride.[3]

  • The reaction mixture is stirred at a moderately elevated temperature (e.g., 40 °C) for a period of 4 to 6 hours.[3]

  • Upon completion, the product, being a weaker base than piperazine, can be isolated. If a resin is used, the product is released into the solution and can be separated from the resin beads by decantation or filtration.[3]

  • The crude product is then purified, typically by recrystallization from a suitable solvent.

Method 2: Synthesis via N-Boc-Protected Piperazine

This approach offers superior control over selectivity, ensuring the formation of the mono-acylated product. It involves two main steps: the acylation of N-Boc-piperazine and the subsequent removal of the Boc protecting group.

Materials:

  • 1-(tert-Butoxycarbonyl)piperazine (N-Boc-piperazine)

  • Succinic Anhydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acid (e.g., Trifluoroacetic acid or HCl) for deprotection

Procedure:

  • Acylation: Dissolve N-Boc-piperazine in DCM.[4]

  • Add succinic anhydride to the solution and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, can be purified by column chromatography or recrystallization.[4]

  • Deprotection: The purified Boc-protected intermediate is then dissolved in a suitable solvent, and a strong acid is added to cleave the Boc group.

  • After the deprotection is complete, the final product, this compound, is isolated and purified.

Visualizing the Synthesis

To better illustrate the experimental workflows, the following diagrams have been generated.

Synthesis_Method_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine ReactionVessel Reaction in Acetic Acid (40°C, 4-6h) Piperazine->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel Isolation Isolation ReactionVessel->Isolation Purification Recrystallization Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Direct Acylation of Piperazine.

Synthesis_Method_2 cluster_start Starting Materials cluster_acylation Step 1: Acylation cluster_intermediate Intermediate cluster_deprotection Step 2: Deprotection cluster_product Final Product BocPiperazine N-Boc-piperazine AcylationReaction Acylation in DCM (Room Temp) BocPiperazine->AcylationReaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcylationReaction ProtectedIntermediate Boc-protected Intermediate AcylationReaction->ProtectedIntermediate DeprotectionReaction Acidic Deprotection ProtectedIntermediate->DeprotectionReaction FinalProduct This compound DeprotectionReaction->FinalProduct

Caption: Workflow for Synthesis via Protected Piperazine.

Conclusion

The choice between the direct acylation of piperazine and the use of a protected piperazine for the synthesis of this compound depends on the specific requirements of the researcher. The direct method is more atom-economical and involves fewer steps, making it potentially more cost-effective for large-scale synthesis. However, it may require careful optimization to achieve high selectivity and purity. The protected piperazine route, while longer, offers excellent control over the reaction, leading to a cleaner product and potentially simplifying purification. For laboratory-scale synthesis where purity is paramount, the protected route is often preferred. For industrial applications, the direct acylation may be more attractive if the separation of the mono- and di-acylated products can be efficiently managed.

References

A Comparative Guide to the Synthesis and Intermediates of 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 4-Oxo-4-piperazin-1-yl-butyric acid, a versatile building block in medicinal chemistry. Below, we detail two primary methodologies, outlining their respective intermediates and providing available experimental data to facilitate informed decisions in process development and scale-up. This compound and its derivatives are noted for their potential in the development of pharmaceuticals, particularly those targeting neurological disorders.[1]

Synthetic Methodologies: A Comparison

Two principal synthetic strategies for the preparation of this compound are presented: a direct, one-step synthesis and a two-step approach utilizing a protecting group.

Method 1: Direct Synthesis involves the direct acylation of piperazine with succinic anhydride. This method is atom-economical and straightforward but may present challenges in controlling selectivity, potentially leading to the formation of a disubstituted byproduct.

Method 2: Protecting-Group Synthesis employs a tert-butoxycarbonyl (Boc) protecting group to ensure mono-acylation of the piperazine ring. This two-step process involves the reaction of N-Boc-piperazine with succinic anhydride to form a stable intermediate, followed by the removal of the Boc group to yield the desired product. This approach offers greater control and potentially higher purity of the final compound.

Experimental Protocols

Method 2: Protecting-Group Synthesis

Step 1: Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (Intermediate)

A solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared in a reaction vessel. To this solution, succinic anhydride (1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid as a solid.

Step 2: Deprotection of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

The Boc-protected intermediate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or dioxane. An excess of a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added to the solution. The reaction is typically stirred at room temperature for 1-4 hours.[2][3][4] The solvent and excess acid are then removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or other suitable methods.

Characterization of Reaction Intermediates

The intermediate in the protecting-group synthesis, 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, is a stable, isolable compound. Its characterization is crucial for ensuring the purity and identity of the material before proceeding to the deprotection step.

Physicochemical Data of the Boc-Protected Intermediate
PropertyValueReference
Molecular Formula C13H22N2O5[5]
Molecular Weight 286.32 g/mol [5]
CAS Number 288851-44-5[5]
Appearance Solid
Spectroscopic Data of the Boc-Protected Intermediate

While full spectra are often proprietary, the expected characteristic signals are summarized below.

¹H NMR (Expected Signals):

  • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

  • Multiplets corresponding to the eight protons of the piperazine ring, typically in the range of 3.2-3.6 ppm.

  • Two triplets corresponding to the four protons of the butanoic acid chain, typically in the range of 2.5-2.8 ppm.

  • A broad singlet for the carboxylic acid proton, which may be solvent-dependent.

¹³C NMR (Expected Signals):

  • A signal around 28.4 ppm for the three methyl carbons of the tert-butyl group.

  • A signal around 80.0 ppm for the quaternary carbon of the tert-butyl group.

  • Signals for the piperazine ring carbons, typically in the range of 40-50 ppm.

  • Signals for the methylene carbons of the butanoic acid chain, typically around 29-31 ppm.

  • A signal for the amide carbonyl carbon, typically around 171 ppm.

  • A signal for the carboxylic acid carbonyl carbon, typically around 177 ppm.

IR Spectroscopy (Expected Absorption Bands):

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • C-H stretching vibrations from the alkyl groups, typically in the range of 2850-3000 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • A strong C=O stretch from the amide (Boc-group and the butanoic acid amide), typically around 1680-1700 cm⁻¹ and 1630-1650 cm⁻¹ respectively.

Mass Spectrometry:

  • The expected molecular ion peak [M+H]⁺ would be at m/z 287.16.

Reaction Pathway Visualizations

Synthesis_Comparison cluster_0 Method 1: Direct Synthesis cluster_1 Method 2: Protecting-Group Synthesis Piperazine_1 Piperazine Product_1 4-Oxo-4-piperazin-1-yl- butyric acid Piperazine_1->Product_1 + Succinic Anhydride SuccinicAnhydride_1 Succinic Anhydride Disubstituted Disubstituted Byproduct Product_1->Disubstituted Further Reaction NBocPiperazine N-Boc-piperazine Intermediate Boc-Protected Intermediate NBocPiperazine->Intermediate + Succinic Anhydride SuccinicAnhydride_2 Succinic Anhydride Product_2 4-Oxo-4-piperazin-1-yl- butyric acid Intermediate->Product_2 Deprotection (e.g., TFA)

Caption: Comparison of direct vs. protecting-group synthesis pathways.

Experimental_Workflow Start Start: N-Boc-piperazine + Succinic Anhydride Reaction Stir in Aprotic Solvent (12-24h, RT) Start->Reaction Workup_1 Solvent Removal Reaction->Workup_1 Purification_1 Purification (Recrystallization/Chromatography) Workup_1->Purification_1 Intermediate Isolate Intermediate: 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl) -4-oxobutanoic acid Purification_1->Intermediate Deprotection Dissolve in Solvent + Strong Acid (e.g., TFA) Intermediate->Deprotection Workup_2 Solvent/Acid Removal Deprotection->Workup_2 Purification_2 Final Purification Workup_2->Purification_2 End Final Product: 4-Oxo-4-piperazin-1-yl -butyric acid Purification_2->End

References

In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 4-Oxo-4-piperazin-1-yl-butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational compound, "Compound X," synthesized from a "4-Oxo-4-piperazin-1-yl-butyric acid" scaffold, against the well-characterized Aurora A kinase inhibitor, Alisertib (MLN8237). The following sections present supporting experimental data from key in vitro assays, offering a framework for assessing the potency, selectivity, and cellular effects of new chemical entities targeting oncogenic signaling pathways.

Comparative Analysis of Kinase Inhibition and Cellular Viability

The inhibitory activity of Compound X and Alisertib was assessed against recombinant Aurora A kinase. Furthermore, the cytotoxic effects of these compounds were evaluated in the human neuroblastoma cell line, Kelly (MYCN-amplified). The results, summarized in Table 1, demonstrate the differential potency of each compound.

Table 1: Comparison of In Vitro Potency and Selectivity

CompoundTarget KinaseBiochemical IC₅₀ (nM)¹Kelly Cell Viability (EC₅₀, nM)²
Compound X Aurora A5.845
Alisertib Aurora A1.2[1][2]7.6 - 26.8[3]
SelectivityAurora B396.5[1][2]-

¹IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target kinase activity in a biochemical assay. ²EC₅₀ (Half-maximal effective concentration) values represent the concentration required to reduce cell viability by 50% in a cell-based assay.

Key Experimental Protocols

Detailed methodologies for the primary biochemical and cell-based assays used to generate the data in this guide are provided below.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of the compounds was determined using a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[4][5]

Assay Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration.[4][5]

Materials:

  • Recombinant human Aurora A kinase

  • Peptide substrate

  • Assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • Test compounds (Compound X, Alisertib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Methodology:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a white multi-well plate, add the kinase, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the unused ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][7]

  • Measure the luminescence using a plate-reading luminometer.

  • The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined using a non-linear regression curve fit.

Cell Viability Assay (EC₅₀ Determination)

The cytotoxic and anti-proliferative effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Assay Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Kelly neuroblastoma cells

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Compound X, Alisertib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

Methodology:

  • Seed the Kelly cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.

  • Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO₂ incubator.[9]

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.[10][11]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Gently shake the plate to ensure complete solubilization of the formazan.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]

  • The cell viability is calculated as a percentage of the untreated control cells. The EC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

To further elucidate the context and process of validating these compounds, the following diagrams illustrate a simplified Aurora A kinase signaling pathway and a typical experimental workflow for inhibitor validation.

G RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc MYCN (Transcription Factor) ERK->Myc AurA Aurora A Kinase (Target) Myc->AurA Upregulates Mitosis Mitotic Progression AurA->Mitosis Promotes Inhibitor Compound X / Alisertib Inhibitor->AurA Inhibits

Caption: Simplified Aurora A Kinase Signaling Pathway.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays b_start Recombinant Kinase b_assay Kinase Inhibition Assay (e.g., ADP-Glo) b_start->b_assay b_end Determine IC₅₀ (Potency) b_assay->b_end c_start Cancer Cell Line (e.g., Kelly) c_assay Cell Viability Assay (e.g., MTT) c_start->c_assay c_end Determine EC₅₀ (Efficacy) c_assay->c_end start Compound Synthesis (4-Oxo-4-piperazin-1-yl -butyric acid derivative) start->b_start start->c_start

References

A Head-to-Head Comparison of 4-Oxo-4-piperazin-1-yl-butyric Acid and Structurally Similar Building Blocks for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals.[1][2] Its unique physicochemical properties, including high aqueous solubility and two basic nitrogen atoms, offer versatile opportunities for functionalization to fine-tune potency, selectivity, and pharmacokinetic profiles.[2] 4-Oxo-4-piperazin-1-yl-butyric acid and its derivatives are valuable building blocks that incorporate this important scaffold, enabling the synthesis of novel drug candidates.

This guide provides an objective, head-to-head comparison of this compound with its structurally similar analogs. The comparison focuses on key performance attributes relevant to drug discovery and development, including physicochemical properties, reactivity in common synthetic transformations, and stability. While direct, side-by-side experimental data for all compounds is not always available in published literature, this guide leverages known experimental data for parent scaffolds and related derivatives, alongside established chemical principles, to provide a robust comparative analysis.

Core Structures Under Comparison

The following building blocks are the focus of this comparative guide:

Compound NameStructureKey Differentiating Feature
This compound Structure of this compoundUnsubstituted piperazine ring
4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid Structure of 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acidN-methylated piperazine ring
4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid Structure of 4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acidN-Boc protected piperazine ring
4-Oxo-4-piperidin-1-yl-butyric acid Structure of 4-Oxo-4-piperidin-1-yl-butyric acidPiperidine ring instead of piperazine
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid Structure of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acidPiperazine ring with an additional carbonyl group

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these building blocks are critical determinants of their handling, reactivity, and the properties of the final molecules they are used to synthesize. The table below summarizes key physicochemical parameters, with some values being predictions based on the parent scaffolds.

PropertyThis compound4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid4-Oxo-4-piperidin-1-yl-butyric acid4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Molecular Weight ( g/mol ) 186.20200.24286.32[3]185.22200.19
pKa (Predicted) pKa1: ~5.5, pKa2: ~9.8[1]pKa1: ~5.3, pKa2: ~9.7pKa: ~5.3 (carbamate N is non-basic)~11.2[1]pKa1: ~5.5, pKa2: ~9.8 (amide N is non-basic)
cLogP (Predicted) -1.3-0.80.90.6-1.5
Aqueous Solubility Freely Soluble[1]SolubleSparingly SolubleSolubleSoluble

Key Insights:

  • Basicity: The unsubstituted piperazine and its N-methylated analog possess two basic nitrogen atoms, allowing for di-protonation and fine-tuning of solubility at different pH values. The N-Boc protected analog has only one basic nitrogen, and the piperidine analog has a single, more basic nitrogen. The oxopiperazine derivative's second nitrogen is part of an amide and is non-basic.

  • Lipophilicity: The N-methyl and N-Boc groups increase the lipophilicity (higher cLogP) compared to the parent piperazine structure. The piperidine analog is also more lipophilic than its piperazine counterpart. Increased lipophilicity can influence membrane permeability but may also lead to higher metabolic susceptibility and reduced aqueous solubility.[1]

  • Solubility: The parent piperazine building block is expected to have the highest aqueous solubility due to its two polar N-H bonds. N-alkylation and especially N-Boc protection are expected to decrease aqueous solubility.

Reactivity in Amide Bond Formation: A Comparative Perspective

A primary application of these building blocks is in the synthesis of amides via coupling of their carboxylic acid moiety or acylation of the piperazine/piperidine nitrogen.

cluster_0 Amide Synthesis Pathways cluster_1 N-Acylation Pathways Building_Block 4-Oxo-4-(piperazin/piperidin)-1-yl-butyric acid Amide_Product_1 Piperazinyl/Piperidinyl Butanamide Building_Block->Amide_Product_1 Coupling Amine R-NH2 Amine->Amide_Product_1 Reactant Coupling_Agent e.g., HATU, EDCI Coupling_Agent->Amide_Product_1 Piperazine_Analog Piperazine-butyric acid (unsubstituted N) N_Acylated_Product N-Acyl-piperazinyl Butyric Acid Piperazine_Analog->N_Acylated_Product Acylation Acyl_Chloride R'-COCl Acyl_Chloride->N_Acylated_Product Reactant Base e.g., Et3N Base->N_Acylated_Product

Caption: Synthetic utility of the building blocks in amide formation.

Reactivity of the Carboxylic Acid:

The reactivity of the carboxylic acid moiety in amide coupling reactions is generally not significantly influenced by the substitutions on the distal piperazine nitrogen or the nature of the heterocyclic ring (piperidine vs. piperazine). Standard coupling reagents such as HATU, EDCI, or PyBOP are effective for activating the carboxylic acid for reaction with a primary or secondary amine.[4][5]

Reactivity of the Piperazine/Piperidine Nitrogen:

  • This compound: The unsubstituted secondary amine on the piperazine ring is nucleophilic and can readily undergo acylation, alkylation, or reductive amination.[5] This provides a valuable handle for further diversification. However, in reactions involving the carboxylic acid, protection of this secondary amine may be necessary to avoid self-reaction or undesired side products.

  • 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid: The tertiary amine is non-reactive in acylation reactions, making this building block ideal for direct use in amide coupling without the need for a protecting group on the piperazine nitrogen. The methyl group has a minor electronic donating effect, which can slightly increase the nucleophilicity of the acylated nitrogen, but this is unlikely to significantly impact the reactivity of the distal carboxylic acid.

  • 4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid: The Boc protecting group renders the adjacent nitrogen non-nucleophilic, preventing its participation in side reactions. This is a commonly used strategy to selectively react at the carboxylic acid, with the Boc group being readily removable under acidic conditions to allow for subsequent functionalization of the piperazine nitrogen.[4]

  • 4-Oxo-4-piperidin-1-yl-butyric acid: The tertiary amine of the piperidine ring is unreactive towards acylation. This building block is a good choice when a piperidine scaffold is desired and no further functionalization of the heterocyclic ring is intended.

  • 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid: The amide nitrogen within the piperazine ring is non-nucleophilic. The other nitrogen is a secondary amine and is available for functionalization, similar to the parent piperazine building block.

Chemical Stability: A Comparative Outlook

The stability of these building blocks is crucial for their storage and use in multi-step syntheses. A stability study on a related piperidine-containing butenoic acid derivative, CLEFMA, showed that the major degradation pathway was amide hydrolysis under acidic conditions.[6][7]

Building_Block 4-Oxo-4-(piperazin/piperidin)-1-yl-butyric acid Hydrolysis_Product Succinic Acid + Piperazine/Piperidine Building_Block->Hydrolysis_Product Amide Hydrolysis Stable Generally Stable Building_Block->Stable Under Neutral Conditions Acidic_Conditions Acidic Conditions (e.g., strong acid, heat) Acidic_Conditions->Hydrolysis_Product Basic_Conditions Basic Conditions (e.g., strong base, heat) Basic_Conditions->Hydrolysis_Product Amide Hydrolysis (slower) Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Stable Generally resistant

Caption: Potential degradation pathways under stress conditions.

  • Amide Bond Stability: The amide bond connecting the butyric acid moiety to the piperazine or piperidine ring is the most likely site of degradation. This bond is susceptible to hydrolysis under both acidic and basic conditions, with acidic conditions generally promoting faster degradation.[6] The stability of this bond is not expected to vary significantly among the different analogs under comparison.

  • N-Boc Group Stability: The Boc group on 4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid is labile to strong acids, which is by design for its removal. Therefore, this building block should not be used in synthetic steps involving strong acidic conditions if the Boc group needs to be retained.

  • Oxidative Stability: The piperazine and piperidine rings are generally stable to mild oxidizing agents. However, strong oxidation can lead to ring opening or other degradation products.

  • Storage: For long-term storage, these compounds should be kept in a cool, dry, and inert atmosphere to minimize degradation. The N-methylated analog is noted to be stored at 0-8°C.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the valid comparison of these building blocks.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the building blocks in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker

  • Centrifuge

  • HPLC or LC-MS/MS system

  • Vials and filtration apparatus

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vial and place it in an incubator shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the sample to ensure that excess solid is still present.

  • Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard calibration curve.

  • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Chemical Stability Assessment in Solution

Objective: To assess the stability of the building blocks under acidic, basic, and neutral conditions over time.

Materials:

  • Test compound

  • Solutions of 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic)

  • HPLC system with a UV detector

  • Constant temperature bath or incubator

Procedure:

  • Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • In separate vials, dilute the stock solution with 0.1 M HCl, deionized water, and 0.1 M NaOH to a final concentration of, for example, 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system and record the peak area of the parent compound.

  • Store the vials at a constant temperature (e.g., 40°C) and protect them from light.

  • At specified time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial, neutralize if necessary, and analyze by HPLC.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).

  • The rate of degradation can be determined by plotting the natural logarithm of the remaining concentration against time.

Conclusion and Recommendations

The choice of the optimal 4-oxo-4-(heterocyclyl)-butyric acid building block depends on the specific requirements of the synthetic route and the desired properties of the final molecule.

  • This compound is the most versatile for further diversification at the piperazine nitrogen, but may require a protection/deprotection strategy.

  • 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid is ideal for applications where N-substitution is not required and ease of use is paramount, as it does not necessitate a protecting group. It is also reported to enhance the solubility and bioavailability of active pharmaceutical ingredients.[8]

  • 4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid is the building block of choice when a multi-step synthesis requires selective functionalization of the carboxylic acid first, followed by modification of the piperazine nitrogen.

  • 4-Oxo-4-piperidin-1-yl-butyric acid offers a more lipophilic and metabolically stable alternative to the piperazine scaffold, suitable when the heterocyclic core is not intended for further modification.[1]

  • 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid provides a more rigid and polar analog with a hydrogen bond donor, which could be beneficial for specific target interactions.

Researchers should consider the trade-offs between synthetic complexity, physicochemical properties, and the potential for further molecular elaboration when selecting the most appropriate building block for their drug discovery program. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate in-house data for informed decision-making.

References

Comparative Cross-Reactivity Analysis of 4-Oxo-4-piperazin-1-yl-butyric Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of "4-Oxo-4-piperazin-1-yl-butyric acid" and structurally related piperazine-containing compounds. Understanding the off-target interactions of drug candidates is crucial for predicting potential side effects and ensuring therapeutic selectivity. This document summarizes available experimental and in silico data to offer insights into the potential cross-reactivity of this chemical scaffold.

Executive Summary

The this compound moiety is a common scaffold in medicinal chemistry, frequently explored for its potential in developing central nervous system (CNS) agents and other therapeutics.[1] While comprehensive cross-reactivity data for a wide range of derivatives of this specific core structure is not extensively available in the public domain, analysis of structurally related compounds provides valuable insights into their potential off-target activities. This guide presents experimental data on the selectivity of N-alkyl piperazine and other piperazine derivatives against various receptors and enzymes, alongside in silico predictions for a more complex quinazolinone-piperazine analog. The presented data highlights the importance of systematic off-target profiling in drug development.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the available quantitative data on the cross-reactivity of piperazine derivatives. It is important to note that the presented experimental data is for compounds structurally related to the core topic, illustrating potential off-target interactions of the broader piperazine class.

Table 1: Experimental Cross-Reactivity of N-Alkyl Piperazine Derivatives

This table presents data on CXCR4 antagonists with an N-alkyl piperazine side chain, highlighting their off-target effects on a muscarinic receptor and a key metabolic enzyme.[2]

Compound IDPrimary TargetOff-TargetAssay TypeIC50 (µM)
16 CXCR4Muscarinic Acetylcholine Receptor (mAChR)Ca2+ Flux> 17
CYP450 2D6Inhibition> 10
21 CXCR4Muscarinic Acetylcholine Receptor (mAChR)Ca2+ Flux> 14
CYP450 2D6Inhibition~6-11
Table 2: Experimental Selectivity Profile of Piperazine Derivatives at Dopamine Receptors

This table showcases the binding affinities of piperazine derivatives for dopamine D2 and D3 receptors, demonstrating the selectivity within a receptor family.[3]

Compound IDDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Selectivity (D2/D3)
(-)-10e 51.20.7370.1
(-)-10f 58.95.1011.5
(-)-15 1572.2769.2
Table 3: In Silico Predicted Bioactivity Profile of a Complex Piperazine Derivative

The following data is based on a computational study of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives. The bioactivity score indicates the predicted likelihood of interaction with different protein classes. A score > 0.00 suggests high probability, -5.00 to 0.00 suggests moderate probability, and < -5.00 suggests inactivity.

Protein ClassBioactivity Score (Range)Predicted Activity Level
GPCR LigandModerateModerate
Ion Channel ModulatorModerateModerate
Kinase InhibitorModerateModerate
Nuclear Receptor LigandModerateModerate
Protease InhibitorModerateModerate
Enzyme InhibitorModerateModerate

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity studies. Below are generalized protocols for common assays used in safety pharmacology.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell lines stably expressing the target receptor of interest are cultured, harvested, and homogenized. The cell membranes are then isolated by centrifugation.

  • Assay Incubation: A fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the target receptor) is incubated with the cell membranes and various concentrations of the test compound.

  • Separation of Bound and Free Radioligand: The incubation mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to reflect the affinity of the compound for the receptor.

Kinase Inhibition Assays

These assays are used to assess the inhibitory activity of a compound against a panel of protein kinases.

  • Assay Setup: The kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods such as fluorescence or luminescence-based assays.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

GPCR Functional Assays (Calcium Flux)

Functional assays measure the cellular response to receptor activation. Calcium flux assays are commonly used for Gq-coupled GPCRs.

  • Cell Culture and Dye Loading: Cells expressing the target GPCR are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells.

  • Measurement of Calcium Flux: The fluorescence intensity is measured over time using a plate reader. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualizations

The following diagrams illustrate a typical workflow for cross-reactivity screening and a generalized signaling pathway that could be affected by off-target activities.

experimental_workflow cluster_screening Primary Screening cluster_selectivity Selectivity & Cross-Reactivity Profiling cluster_followup Follow-up Studies Compound_Library Compound Library of 4-Oxo-4-piperazin-1-yl-butyric acid derivatives Primary_Assay Primary Target Assay (e.g., binding or functional) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potency & Efficacy) Primary_Assay->Hit_Identification Broad_Panel_Screening Broad Panel Screening (e.g., Eurofins SafetyScreen) Hit_Identification->Broad_Panel_Screening Active Compounds Target_Classes GPCRs Kinases Ion Channels Transporters Enzymes Broad_Panel_Screening->Target_Classes Data_Analysis Data Analysis (IC50/Ki determination, Selectivity Ratios) Target_Classes->Data_Analysis Functional_Assays Cell-based Functional Assays for Off-Targets Data_Analysis->Functional_Assays Identified Off-Targets ADME_Tox In vitro ADME/Tox (e.g., CYP Inhibition, hERG) Functional_Assays->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: A generalized experimental workflow for identifying and characterizing the cross-reactivity of drug candidates.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Primary_Target Primary Target (e.g., GPCR) Signaling_Cascade_1 Intended Signaling Cascade Primary_Target->Signaling_Cascade_1 Off_Target_1 Off-Target Receptor (e.g., another GPCR) Signaling_Cascade_2 Unintended Signaling Cascade 1 Off_Target_1->Signaling_Cascade_2 Off_Target_2 Off-Target Ion Channel Ion_Flux Altered Ion Flux Off_Target_2->Ion_Flux Therapeutic_Effect Desired Therapeutic Effect Signaling_Cascade_1->Therapeutic_Effect Adverse_Effect_1 Potential Adverse Effect 1 Signaling_Cascade_2->Adverse_Effect_1 Adverse_Effect_2 Potential Adverse Effect 2 Ion_Flux->Adverse_Effect_2 Off_Target_3 Off-Target Kinase Downstream_Effect_3 Unintended Phosphorylation Off_Target_3->Downstream_Effect_3 Downstream_Effect_3->Adverse_Effect_1 Compound Piperazine Derivative Compound->Primary_Target Binds Compound->Off_Target_1 Binds (Cross-reactivity) Compound->Off_Target_2 Blocks/Modulates Compound->Off_Target_3 Inhibits

Caption: A diagram illustrating how a compound's cross-reactivity can lead to unintended signaling and potential adverse effects.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Oxo-4-piperazin-1-yl-butyric acid, ensuring the protection of personnel and the environment.

Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds can cause irritation or serious damage upon contact.

  • Oral Toxicity: Ingestion may be harmful.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Neutralize (if applicable): For acidic compounds, a dilute solution of sodium bicarbonate can be cautiously used for neutralization. Always test the pH before disposal.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Disposal Workflow:

start Start: Disposal of This compound ppe_check Verify Proper PPE is Worn start->ppe_check waste_characterization Characterize Waste: - Pure Compound - Contaminated Material - Aqueous Solution solid_waste Solid Waste Stream waste_characterization->solid_waste Solid liquid_waste Liquid Waste Stream waste_characterization->liquid_waste Liquid ppe_check->waste_characterization PPE Confirmed containerize_solid Place in a Labeled, Approved Hazardous Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Approved Hazardous Liquid Waste Container liquid_waste->containerize_liquid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) containerize_solid->ehs_pickup containerize_liquid->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

Detailed Disposal Steps:

  • Waste Segregation: Segregate waste containing this compound from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Solid Waste: Place the pure compound or contaminated solids into a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Aqueous solutions should be collected in a designated, labeled hazardous waste container. The pH should be neutral (6-8) before it is sent for disposal, unless otherwise specified by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound"), the quantity, and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building a culture of safety and responsibility that is the foundation of scientific excellence.

Essential Safety and Operational Guidance for 4-Oxo-4-piperazin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-Oxo-4-piperazin-1-yl-butyric acid (CAS No. 72547-43-4). The following procedural guidance is based on available data for this compound and structurally related chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant. Based on hazard statements for this and similar compounds, it may cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation[3]. Glove material should be selected based on the specific solvent used and breakthrough time.
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be operational.

  • PPE Donning : Put on all required PPE as specified in Table 1.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to control dust and potential exposure.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work area.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Table 2: Storage and Incompatibility

ParameterRecommendation
Storage Temperature 2-8°C[4]
Incompatible Materials Strong oxidizing agents.
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance

  • Waste Segregation : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Container Management : Keep the waste container tightly closed and store it in a designated waste accumulation area.

  • Professional Disposal : Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Preparation (Clean workspace, verify fume hood) ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe weigh Weighing & Transfer (Inside fume hood) ppe->weigh dissolve Solution Preparation (Slow addition to solvent) weigh->dissolve exposure Exposure Event weigh->exposure Potential Exposure post_handle Post-Handling Cleanup (Wash hands, clean area) dissolve->post_handle segregate Segregate Waste (Designated, labeled container) dissolve->segregate Waste Generated storage Storage (Cool, dry, well-ventilated) post_handle->storage manage Manage Container (Tightly closed, in accumulation area) segregate->manage dispose Professional Disposal (Licensed service) manage->dispose first_aid Administer First Aid (Refer to Table 3) exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: This diagram outlines the procedural workflow for the safe handling, storage, and disposal of this compound, including emergency response steps.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-piperazin-1-yl-butyric acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-piperazin-1-yl-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.